molecular formula C6H3BrClNO2 B1291829 1-Bromo-2-chloro-3-nitrobenzene CAS No. 3970-37-4

1-Bromo-2-chloro-3-nitrobenzene

Cat. No.: B1291829
CAS No.: 3970-37-4
M. Wt: 236.45 g/mol
InChI Key: JNIDAGAFFKAPRV-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-3-nitrobenzene ( 3970-37-4) is a high-purity aromatic compound with molecular formula C₆H₃BrClNO₂ and molecular weight of 236.45 g/mol . This compound appears as a pale yellow to yellow solid with a melting point range of 57-60°C . It is characterized by three distinct functional groups—bromo, chloro, and nitro—attached to a benzene ring, making it a versatile and valuable intermediate in organic synthesis. The compound's density is approximately 1.827 g/cm³, and it has predicted boiling point of 290.4°C at 760 mmHg . Its solubility is limited in water but it is slightly soluble in chloroform and methanol . This chemical serves as a crucial building block in medicinal chemistry and pharmaceutical research. It is specifically employed in the synthesis of benzodiazepinone bromodomain inhibitors such as CPI-637, which is being investigated for potential cancer therapies . The presence of three different substituents allows for selective and sequential functionalization via various aromatic substitution reactions, including nucleophilic substitutions and metal-catalyzed cross-couplings. This enables researchers to systematically construct more complex molecular architectures. The compound is provided with a purity of 99.7% . It should be stored sealed in a dry environment at room temperature to maintain stability . For safety, please refer to the Safety Data Sheet (SDS). This product is intended for research and laboratory use only by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-chloro-3-nitrobenzene
Source PubChem
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InChI

InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIDAGAFFKAPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627948
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3970-37-4
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-chloro-3-nitrobenzene
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Record name 1-Bromo-2-chloro-3-nitrobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Bromo-2-chloro-3-nitrobenzene: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-bromo-2-chloro-3-nitrobenzene, a key chemical intermediate in the pharmaceutical and fine chemical industries. We will explore its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its significant applications, particularly in the development of therapeutic agents. This document is intended for researchers, synthetic chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Molecular Structure and Identification

This compound is a polysubstituted aromatic compound. The benzene ring is functionalized with three different substituents: a bromine atom, a chlorine atom, and a nitro group. The specific "1, 2, 3" substitution pattern, also known as the ortho and meta relationship between the groups, dictates its reactivity and steric profile, making it a unique building block for complex molecular architectures.

Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 3970-37-4[1][2][3]
Molecular Formula C₆H₃BrClNO₂[1][2]
SMILES C1=CC(=C(C(=C1)Br)Cl)[O-][1]
InChI InChI=1S/C6H3BrClNO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H[1][2]
InChIKey JNIDAGAFFKAPRV-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource
Molecular Weight 236.45 g/mol [1][2][4]
Appearance Pale Yellow Solid[3]
Melting Point 57-60°C[2][3]
Boiling Point 290.4 ± 20.0 °C (Predicted)[2][3]
Density 1.827 ± 0.06 g/cm³ (Predicted)[2][3]
Solubility Slightly soluble in Chloroform and Methanol[3]
Storage Sealed in dry, Room Temperature[3][4]

Synthesis and Mechanism

The synthesis of this compound is most effectively achieved via a decarboxylative bromination of 2-chloro-3-nitrobenzoic acid. This method, a variation of the Hunsdiecker reaction, provides a good yield and a reliable pathway to the desired product.

Mechanistic Insights

The choice of reagents is critical for the success of this transformation. 2-chloro-3-nitrobenzoic acid serves as the foundational scaffold. Red mercuric oxide (HgO) is employed to form the mercury(II) salt of the carboxylic acid in situ. This intermediate is more susceptible to radical decarboxylation than the free acid. The subsequent addition of elemental bromine (Br₂) under thermal and photolytic conditions initiates a free-radical chain reaction, leading to the expulsion of CO₂ and the introduction of the bromine atom at the 1-position. Carbon tetrachloride is an ideal solvent as it is relatively inert under these reaction conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, with characterization steps included to confirm product identity and purity.

Materials:

  • 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol)

  • Red mercuric oxide (24.3 g, 111.62 mmol)

  • Bromine (5.75 mL, 111.6 mmol)

  • Carbon tetrachloride (350 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 2-chloro-3-nitrobenzoic acid (15 g) and carbon tetrachloride (350 mL). The system should be under a nitrogen atmosphere.[2][3]

  • Reagent Addition: Add red mercuric oxide (24.3 g) to the suspension.[2][3]

  • Initiation: Heat the mixture to 87°C under light to achieve reflux.[2][3]

  • Bromination: Slowly add bromine (5.75 mL) dropwise to the refluxing mixture. The rate of addition should be controlled to maintain a steady reaction.[2][3]

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3 hours.[2][3]

  • Quenching and Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 10 minutes to neutralize any remaining acids.[2][3]

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove insoluble mercury salts. Wash the filter cake with dichloromethane to ensure complete recovery of the product.[2][3]

  • Extraction and Drying: Separate the organic layer. Wash it sequentially with water and brine, then dry over anhydrous sodium sulfate.[2][3]

  • Isolation: Remove the solvent by concentration under reduced pressure to yield the final product, this compound. The typical yield is around 11.55 g (67%).[2][3]

Synthesis Workflow Diagram

G Start 2-chloro-3-nitrobenzoic acid in Carbon Tetrachloride Reagents Add: 1. Red Mercuric Oxide (HgO) 2. Bromine (Br2) Start->Reagents Reagent Addition Reaction Heat to Reflux (87°C) (3 hours under light) Reagents->Reaction Initiate Reaction Workup Aqueous Workup: 1. Quench (Sat. NaHCO3) 2. Filter 3. Extract & Dry Reaction->Workup Post-Reaction Product This compound (Yield: 67%) Workup->Product Isolation

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Confirmation of the molecular structure and assessment of purity are achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides definitive evidence of the substitution pattern. In CDCl₃, the expected signals are observed at δ 7.84 (d, 1H), 7.71 (d, 1H), and 7.27 (dd, 1H), corresponding to the three protons on the aromatic ring.[3]

  • Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom, with major peaks observed at m/z 235, 237, and 239 (M+1), confirming the elemental composition.[3]

Applications in Research and Drug Development

This compound is a valuable reagent primarily used as a synthetic intermediate in the pharmaceutical industry.[2][3] Its utility is highlighted by its role in the synthesis of advanced therapeutic candidates.

A notable application is in the creation of the benzodiazepinone bromodomain inhibitor, CPI-637.[2][3] Bromodomain inhibitors are a class of epigenetic modulators being investigated for their potential in cancer therapy. The specific arrangement of functional groups on this compound allows for its strategic incorporation into the complex scaffold of such inhibitors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard ClassGHS StatementPictogram
Acute Toxicity, Oral H302: Harmful if swallowed[1][4]Warning
Skin Corrosion/Irritation H315: Causes skin irritation[1][4]Warning
Eye Damage/Irritation H319: Causes serious eye irritation[1][4]Warning
STOT, Single Exposure H335: May cause respiratory irritation[1][4]Warning

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

References

  • PubChem. This compound | C6H3BrClNO2 | CID 22736053. [Link]

Sources

An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the principles and practical considerations for performing electrophilic aromatic substitution (EAS) reactions on the highly deactivated substrate, 1-bromo-2-chloro-3-nitrobenzene. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the complex interplay of electronic and steric effects governed by the three substituents, predicts the regioselectivity of common EAS reactions, and provides robust, field-proven experimental protocols. The causality behind experimental design is emphasized to ensure both scientific integrity and successful implementation.

Introduction: The Challenge of a Polysubstituted, Deactivated Arene

This compound is a polysubstituted aromatic compound of interest in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] Its reactivity in electrophilic aromatic substitution is governed by the cumulative and often competing effects of its three substituents. The benzene ring is heavily deactivated towards electrophilic attack due to the presence of two deactivating halogen atoms (Bromo- and Chloro-) and a strongly deactivating nitro group.[3] Understanding the directing effects and the steric environment of this molecule is paramount to predicting and controlling the outcome of further substitutions.

This guide will dissect the electronic properties of the substituents, analyze the resulting regiochemical control, and provide practical methodologies for key EAS reactions. The inherent difficulty of these reactions on such an electron-poor system necessitates carefully chosen, often forcing, conditions.

Analysis of Substituent Effects and Regioselectivity

The regioselectivity of an electrophilic aromatic substitution reaction is determined by the electronic and steric influences of the substituents already present on the aromatic ring.[4] In the case of this compound, all three substituents are deactivating, meaning they decrease the rate of reaction compared to benzene.[5] However, their directing effects differ, leading to a complex but predictable pattern of substitution.

Electronic Effects: A Hierarchy of Deactivation
  • Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It directs incoming electrophiles to the meta position relative to itself.[6]

  • Halogens (-Br, -Cl): Halogens are also deactivating due to their strong inductive electron withdrawal (-I). However, they possess lone pairs of electrons that can be donated to the ring through resonance (+M), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. This makes halogens unique as deactivating ortho-, para-directors .[6]

In a competition between multiple deactivating groups, the least deactivating group exerts the dominant directing influence.[7] The order of deactivating strength is:

-NO₂ > -Br ≈ -Cl

Therefore, the bromo and chloro substituents will primarily direct the position of the incoming electrophile.

Positional Analysis for Electrophilic Attack

There are three available positions for substitution on the this compound ring: C4, C5, and C6.

  • Position C4: ortho to the Bromo group, meta to the Chloro group, and para to the Nitro group.

  • Position C5: meta to the Bromo group, para to the Chloro group, and meta to the Nitro group.

  • Position C6: para to the Bromo group, ortho to the Chloro group, and ortho to the Nitro group.

The directing effects of the existing substituents on these positions are summarized in the table below.

Position of AttackDirected by -Br (o,p)Directed by -Cl (o,p)Directed by -NO₂ (m)Overall Electronic Favorability
C4 Ortho (Favorable) Meta (Unfavorable)Para (Unfavorable)Moderately Favorable
C5 Meta (Unfavorable)Para (Favorable) Meta (Favorable) Highly Favorable
C6 Para (Favorable) Ortho (Favorable) Ortho (Unfavorable)Moderately Favorable

As the table indicates, position C5 is electronically favored by two of the three substituents (the chloro and nitro groups). Position C6 is favored by both halogens, while C4 is only favored by the bromo group.

Steric Hindrance: The Deciding Factor

With three adjacent bulky substituents, steric hindrance becomes a critical factor in determining the final product distribution.[8]

  • Attack at C6: This position is flanked by the bulky bromine atom at C1, making it the most sterically hindered position.

  • Attack at C4: This position is adjacent to the nitro group at C3, which, due to rotation, can also exert significant steric hindrance.

  • Attack at C5: This position is the most sterically accessible of the three available sites.

The logical flow for predicting the major product is visualized in the diagram below.

G cluster_0 Analysis of this compound cluster_1 Step 1: Electronic Effects Analysis cluster_2 Step 2: Steric Hindrance Analysis cluster_3 Final Prediction A Substituents: -Br (o,p-director, deactivating) -Cl (o,p-director, deactivating) -NO2 (m-director, strongly deactivating) B Available Positions for EAS: C4, C5, C6 A->B C Directing Influence of Substituents B->C D C4: ortho to Br C5: para to Cl, meta to NO2 C6: para to Br, ortho to Cl C->D E Conclusion: C5 and C6 are most electronically favored D->E F Examine steric accessibility of favored positions E->F G C6 is highly hindered (between Br and H) C5 is least hindered F->G H Major Product Prediction G->H I Substitution occurs predominantly at the C5 position H->I

Caption: Logical workflow for predicting the major product of EAS on this compound.

Key Electrophilic Aromatic Substitution Reactions and Protocols

Given the highly deactivated nature of the substrate, forceful reaction conditions are generally required. The following sections detail the predicted outcomes and provide robust experimental protocols for nitration, sulfonation, and halogenation.

Nitration

The introduction of a second nitro group further deactivates the ring, requiring high temperatures and potent nitrating agents. The predicted major product is 1-Bromo-2-chloro-3,5-dinitrobenzene .

Protocol: Nitration of this compound

Warning: This reaction involves strong acids and is highly exothermic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Reagent Preparation: Prepare a nitrating mixture by slowly adding 15 mL of fuming nitric acid (90%) to 25 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice-salt bath. Maintain the temperature below 10 °C.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 5.0 g of this compound in 20 mL of concentrated sulfuric acid.

  • Addition of Nitrating Mixture: Cool the solution to 0 °C and slowly add the prepared nitrating mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 90-100 °C using an oil bath. Maintain this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Product Isolation: The solid product will precipitate. Isolate the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from ethanol to yield the purified 1-bromo-2-chloro-3,5-dinitrobenzene.

The workflow for this experimental protocol is illustrated below.

G start Start prep Prepare Nitrating Mixture (Fuming HNO3 + Conc. H2SO4) start->prep dissolve Dissolve Substrate in Conc. H2SO4 start->dissolve add Slowly Add Nitrating Mixture (T < 10 °C) prep->add dissolve->add react Heat to 90-100 °C for 2-3h (Monitor by TLC) add->react workup Pour onto Crushed Ice react->workup filter Vacuum Filter and Wash with Cold Water workup->filter purify Recrystallize from Ethanol filter->purify end End: Purified Product purify->end

Caption: Experimental workflow for the nitration of this compound.

Sulfonation

Sulfonation is a reversible process that requires a high concentration of sulfur trioxide (SO₃), typically by using fuming sulfuric acid (oleum).[7] The predicted major product is 4-bromo-5-chloro-2-nitrobenzenesulfonic acid .

Protocol: Sulfonation of this compound

  • Reaction Setup: Place 5.0 g of this compound in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Oleum: Carefully add 20 mL of fuming sulfuric acid (20% SO₃) to the flask.

  • Reaction: Heat the mixture to 120-130 °C in an oil bath and maintain this temperature for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 200 g of crushed ice.

  • Isolation: The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be filtered. Often, it is isolated as a salt. Add a saturated solution of sodium chloride to "salt out" the sodium salt of the sulfonic acid.

  • Purification: Filter the precipitated sodium sulfonate salt and wash with a cold, saturated NaCl solution. The product can be further purified by recrystallization from a water/ethanol mixture.

Halogenation

Further halogenation (e.g., bromination) would also be directed to the C5 position. This reaction requires a Lewis acid catalyst and elevated temperatures due to the deactivated ring. The predicted major product is 1,5-Dibromo-2-chloro-3-nitrobenzene .

Protocol: Bromination of this compound

  • Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a gas trap (to absorb HBr), place 5.0 g of this compound and 2.0 g of anhydrous iron(III) bromide (FeBr₃).

  • Addition of Bromine: Gently heat the mixture to 60 °C. Slowly add 1.2 mL of liquid bromine dropwise from the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C for 2 hours, or until the evolution of HBr gas ceases.

  • Work-up: Cool the mixture to room temperature and add 50 mL of dichloromethane. Quench the reaction by carefully adding 50 mL of a 10% aqueous sodium bisulfite solution to destroy any excess bromine.

  • Extraction: Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent by rotary evaporation. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane or ethanol.

Friedel-Crafts Reactions: A Note on Feasibility

Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on aromatic rings that are strongly deactivated.[9] The presence of a nitro group, combined with two deactivating halogens, makes the benzene ring in this compound exceptionally electron-poor.[10] Consequently, the ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates generated in these reactions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can form a complex with the nitro group, which adds a positive charge to the ring system and deactivates it even further.[10] Therefore, Friedel-Crafts reactions are not considered a viable synthetic route for the further functionalization of this substrate.

Conclusion

The electrophilic aromatic substitution of this compound presents a significant synthetic challenge due to the profound deactivation of the aromatic ring. A thorough analysis of the competing electronic and steric effects of the substituents allows for a reliable prediction of regioselectivity. The less deactivating, ortho-, para-directing halogen atoms override the meta-directing nitro group, while steric hindrance ultimately favors substitution at the C5 position. Successful functionalization through nitration, sulfonation, or halogenation requires harsh reaction conditions. In contrast, Friedel-Crafts reactions are not feasible on this heavily deactivated system. The principles and protocols outlined in this guide provide a solid foundation for researchers aiming to work with this and similarly complex aromatic substrates.

References

  • Chegg. Which of the following is the best sequence to synthesise this compound. (2021). Available at: [Link]. (Accessed: January 30, 2026).

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]. (Accessed: January 30, 2026).

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]. (Accessed: January 30, 2026).

  • Fiveable. Synthesis of Polysubstituted Benzenes. Available at: [Link]. (Accessed: January 30, 2026).

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]. (Accessed: January 30, 2026).

  • Pharmaguideline. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Available at: [Link]. (Accessed: January 30, 2026).

  • Seven Chongqing Chemdad Co. This compound. Available at: [Link]. (Accessed: January 30, 2026).

  • Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". (2018). Available at: [Link]. (Accessed: January 30, 2026).

  • Chemistry LibreTexts. 18.9: Trisubstituted Benzenes - Effects of Multiple Substituents. (2020). Available at: [Link]. (Accessed: January 30, 2026).

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]. (Accessed: January 30, 2026).

  • ResearchGate. (PDF) 1-Chloro-2-methyl-3-nitrobenzene. Available at: [Link]. (Accessed: January 30, 2026).

  • PubChem. This compound. Available at: [Link]. (Accessed: January 30, 2026).

  • MSU chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]. (Accessed: January 30, 2026).

  • Chemistry LibreTexts. 16.6: An Explanation of Substituent Effects. (2023). Available at: [Link]. (Accessed: January 30, 2026).

  • Chemistry Stack Exchange. Friedel-Crafts reactions with Deactivating groups. (2022). Available at: [Link]. (Accessed: January 30, 2026).

Sources

reactivity of the nitro group in 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 1-Bromo-2-chloro-3-nitrobenzene

Introduction

This compound is a polysubstituted aromatic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the distinct reactivity conferred by its three substituents: a bromo group, a chloro group, and a nitro group. The interplay of the electronic effects of these groups on the benzene ring dictates the molecule's behavior in chemical reactions. This guide provides an in-depth exploration of the reactivity of the nitro group in this specific chemical environment, with a focus on its reduction and its profound influence on the regioselectivity and feasibility of aromatic substitution reactions. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for the rational design of synthetic routes.

Chapter 1: The Electronic Landscape of this compound

The reactivity of an aromatic compound is fundamentally governed by the electron density of the ring and how it is modulated by its substituents. In this compound, all three substituents are electron-withdrawing, leading to a significantly electron-deficient aromatic system.

Substituent Effects
  • The Nitro Group (-NO₂): This is a powerful deactivating group, withdrawing electron density from the benzene ring through both a strong inductive effect (-I) and a pronounced resonance effect (-M).[3] This significantly diminishes the nucleophilicity of the ring, rendering it much less susceptible to electrophilic attack. The nitro group directs incoming electrophiles to the meta position.

  • The Bromo (-Br) and Chloro (-Cl) Groups: Halogens are a classic case of competing electronic effects. They are strongly electron-withdrawing through the inductive effect (-I) due to their high electronegativity. However, they possess lone pairs of electrons that can be donated to the ring via the resonance effect (+M).[3] Because the inductive effect is dominant, halogens are deactivating overall. Despite this, their resonance effect makes them ortho, para-directors for electrophilic aromatic substitution.

The combined presence of these three deactivating groups makes this compound highly unreactive towards electrophilic aromatic substitution.[3]

electronic_effects cluster_molecule This compound cluster_substituents Substituent Effects cluster_effects Electronic Influence mol Benzene Ring deactivation Strong Deactivation (Electron Deficient Ring) mol->deactivation NO2 Nitro (-NO2) NO2->mol -I, -M meta_direction Meta Directing (EAS) NO2->meta_direction nas_activation Activation for NAS NO2->nas_activation Br Bromo (-Br) Br->mol -I, +M ortho_para_direction Ortho, Para Directing (EAS) Br->ortho_para_direction Cl Chloro (-Cl) Cl->mol -I, +M Cl->ortho_para_direction

Caption: Electronic effects of substituents in this compound.

Regioselectivity in Aromatic Reactions
  • Electrophilic Aromatic Substitution (EAS): Due to the profound deactivation of the ring, EAS reactions are exceptionally difficult and require harsh conditions. If a reaction were to be forced, the directing effects of the substituents would need to be considered. The halogens direct ortho and para, while the nitro group directs meta. The positions ortho and para to the halogens are C2, C4, C6 (for Br) and C1, C3 (for Cl). The positions meta to the nitro group are C1 and C5. The least deactivated positions would be the preferred sites of attack.

  • Nucleophilic Aromatic Substitution (NAS): The strong electron-withdrawing nature of the nitro group is advantageous for NAS. It activates the ring for nucleophilic attack, especially when positioned ortho or para to a suitable leaving group, by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5][6][7] In this molecule, the nitro group is ortho to the chloro group and meta to the bromo group. This positioning is critical for predicting the outcome of NAS reactions.

Chapter 2: Reactivity of the Nitro Group: Reduction to an Amine

A primary transformation of the nitro group is its reduction to an amine. This is a cornerstone reaction in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other specialty chemicals. The key challenge in the reduction of this compound is to achieve chemoselectivity, reducing the nitro group while preserving the carbon-halogen bonds, which are susceptible to hydrogenolysis.

General Strategies for Nitro Group Reduction

A variety of methods are available for the reduction of aromatic nitro groups.[8] These can be broadly categorized into:

  • Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni).[9]

  • Metal-Acid Systems: Employing a metal (e.g., Fe, Sn, Zn) in the presence of an acid (e.g., HCl, acetic acid).

  • Transfer Hydrogenation: Using a hydrogen donor (e.g., hydrazine, ammonium formate) with a catalyst.

For halogenated nitroaromatics, catalytic hydrogenation with H₂ and Pd/C can lead to undesired dehalogenation.[9] Therefore, milder or more selective methods are often preferred.

Protocol: Chemoselective Reduction using Hydrazine Hydrate and Pd/C

Catalytic transfer hydrogenation using hydrazine hydrate in the presence of a palladium catalyst is an effective method for the selective reduction of nitro groups in halogenated nitroarenes.[10]

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 1-5 mol%).

  • Reagent Addition: Slowly add hydrazine hydrate (2.0-3.0 eq) to the stirred suspension. The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield 3-Bromo-2-chloroaniline.

Causality of Experimental Choices:

  • Hydrazine Hydrate: Serves as a safer and more convenient in-situ source of hydrogen compared to hydrogen gas.

  • Pd/C Catalyst: Provides a surface for the reaction to occur, facilitating the transfer of hydrogen from hydrazine to the nitro group.

  • Ethanol: A common solvent that dissolves the starting material and is compatible with the reaction conditions.

  • Filtration through Celite: Necessary to completely remove the solid palladium catalyst from the product.

reduction_workflow start Start: this compound in Ethanol add_catalyst Add Pd/C (catalyst) start->add_catalyst add_hydrazine Add Hydrazine Hydrate (H₂ source) add_catalyst->add_hydrazine reflux Heat to Reflux (Reaction Time: Monitor by TLC) add_hydrazine->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite (Removes Pd/C) cool->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Column Chromatography or Recrystallization evaporate->purify end_product Product: 3-Bromo-2-chloroaniline purify->end_product

Caption: Workflow for the chemoselective reduction of this compound.

Chapter 3: The Nitro Group's Role in Aromatic Substitution

The nitro group is a powerful modulator of the benzene ring's reactivity towards substitution reactions. Its influence is dichotomous: it strongly deactivates the ring for electrophilic substitution while activating it for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

As previously mentioned, the collective electron-withdrawing effects of the three substituents render the benzene ring in this compound extremely electron-poor and thus highly deactivated towards EAS.[3] Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation, which are common for benzene and activated derivatives, will not proceed under standard conditions.[11][12] Forcing conditions (e.g., high temperatures, strong Lewis acids) would be necessary, and would likely lead to a mixture of products with low yield.

Nucleophilic Aromatic Substitution (NAS)

The presence of the nitro group is the key to enabling NAS on this otherwise unreactive aryl halide. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]

3.2.1. The Activating Influence of the Nitro Group

For NAS to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the electron-withdrawing group, thereby stabilizing this key intermediate.[4][5][7]

In this compound:

  • The chloro group is at the C2 position, which is ortho to the C3 nitro group.

  • The bromo group is at the C1 position, which is meta to the C3 nitro group.

Therefore, the chloro group is significantly activated towards nucleophilic attack, while the bromo group is not. The attack of a nucleophile at the carbon bearing the chlorine atom will generate a Meisenheimer complex where the negative charge can be delocalized onto the nitro group. Attack at the carbon bearing the bromine atom does not allow for such stabilization.

nas_mechanism reagents This compound + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reagents:start->meisenheimer Nucleophilic Attack at C-Cl product 1-Bromo-2-Nu-3-nitrobenzene + Cl⁻ meisenheimer->product Elimination of Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.

3.2.2. Protocol: Synthesis of 1-Bromo-2-methoxy-3-nitrobenzene

A classic example of an NAS reaction is the substitution of a halide with a methoxide group.

Experimental Protocol:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1-1.2 eq) to anhydrous methanol.

  • Reaction: Add the sodium methoxide solution to the solution of the starting material. Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Causality of Experimental Choices:

  • Sodium Methoxide: A strong nucleophile that will readily attack the electron-deficient aromatic ring.

  • Anhydrous Conditions: Necessary because sodium methoxide is a strong base and will react with any water present.

  • Inert Atmosphere: Prevents the reaction of sodium metal with atmospheric moisture and oxygen.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier of the reaction.

Chapter 4: Summary of Reactivity

The is central to the molecule's synthetic utility. It can be selectively reduced to an amine, and it governs the regioselectivity of nucleophilic aromatic substitution.

Reaction TypeReagentsKey FeatureProduct
Nitro Group Reduction Hydrazine Hydrate, Pd/CChemoselective reduction of -NO₂3-Bromo-2-chloroaniline
Nucleophilic Aromatic Substitution NaOMe, MeOH-NO₂ group activates the ortho -Cl1-Bromo-2-methoxy-3-nitrobenzene
Electrophilic Aromatic Substitution N/A (Standard Conditions)Ring is strongly deactivatedNo reaction

References

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange. Retrieved from [Link]

  • Study.com. (n.d.). For the compound 1-chloro-3-nitrobenzene, indicate which group on the ring is more strongly activating and then draw a structural formula of the major product formed by nitration of the compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Sciencemadness.org. (2011). reduction of 1-bromo-3-nitrobenzene. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 8). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

The Strategic Sourcing of 1-Bromo-2-chloro-3-nitrobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Polysubstituted Aromatic Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the strategic selection of starting materials and intermediates is paramount. 1-Bromo-2-chloro-3-nitrobenzene (CAS No. 3970-37-4) represents a key polysubstituted aromatic compound, offering a synthetically versatile scaffold for the construction of complex molecular architectures. Its unique arrangement of bromo, chloro, and nitro functionalities provides orthogonal handles for a variety of chemical transformations, making it a valuable precursor in the synthesis of high-value compounds, including potent enzyme inhibitors.[1] This guide provides an in-depth analysis of the commercial availability, pricing, synthesis, and critical applications of this reagent, designed for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

Table 1: Key Properties of this compound

Property Value Source
CAS Number 3970-37-4 [1]
Molecular Formula C₆H₃BrClNO₂ [1]
Molecular Weight 236.45 g/mol [1]
Appearance Pale Yellow Solid [2]
Melting Point 57-60 °C [2]
Boiling Point 290.4 ± 20.0 °C (Predicted) [2]
Density 1.827 ± 0.06 g/cm³ (Predicted) [2]

| Solubility | Chloroform (Slightly), Methanol (Slightly) |[2] |

GHS Hazard Profile: Researchers must handle this compound with appropriate caution. According to aggregated GHS data, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure)

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Commercial Availability and Strategic Procurement

This compound is readily available from a range of fine chemical suppliers, though pricing and purity can vary. Procurement decisions should be based on a balance of cost, required purity for the intended application, and supplier reliability.

Table 2: Representative Commercial Offerings for this compound

Supplier Grade/Purity Quantity Estimated Price (USD) Notes
Epoch Labs (via IndiaMART) Analytical Grade (99%) Per kg ~$28 / kg Bulk pricing, suitable for large-scale synthesis.[3]
ChemScene (via Fisher Scientific) >98% 5 g $49.98 Research quantity, readily available through major distributors.

| Various Marketplace Vendors | >95% | 1 g - 25 g | $9 - $74 | Price varies significantly based on supplier and quantity. |

Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing often offers a significant cost advantage per gram.

Field Insight: For initial exploratory work and reaction optimization, sourcing smaller quantities from established distributors like Fisher Scientific is often the most efficient path. For scale-up campaigns, engaging with manufacturers or bulk suppliers like those found on IndiaMART can drastically reduce costs, though may require more rigorous in-house quality control upon receipt.

Synthesis: The Hunsdiecker Reaction in Practice

While commercially available, understanding the synthesis of this compound provides valuable context and offers the possibility of in-house production if required. The most commonly cited method is a modification of the Hunsdiecker reaction , a decarboxylative halogenation of a carboxylic acid salt.[4][5] This specific transformation was utilized in the context of developing novel HIV protease inhibitors, highlighting its relevance in medicinal chemistry campaigns.[6]

The synthesis starts from 2-chloro-3-nitrobenzoic acid. The key transformation involves the reaction of a heavy metal salt of the carboxylic acid (in this case, formed in situ with mercuric oxide) with elemental bromine.[2]

Caption: Hunsdiecker synthesis of the title compound.

Expert Analysis of the Mechanism: The reaction proceeds via a radical mechanism.[4][7]

  • Salt Formation: The carboxylic acid reacts with mercuric oxide to form a mercury(II) carboxylate salt.

  • Acyl Hypohalite Formation: This salt reacts with bromine to form a highly unstable acyl hypobromite intermediate. The precipitation of stable mercuric bromide (HgBr₂) is a thermodynamic driving force for this step.[8]

  • Radical Initiation: The weak oxygen-bromine bond in the acyl hypobromite undergoes homolytic cleavage upon heating or photochemical initiation, generating an acyloxy radical and a bromine radical.[7]

  • Decarboxylation & Propagation: The acyloxy radical rapidly loses a molecule of carbon dioxide (CO₂) to form an aryl radical. This decarboxylation step is entropically favored and irreversible.

  • Termination: The newly formed aryl radical abstracts a bromine atom from another acyl hypobromite molecule or combines with the bromine radical to yield the final product, this compound, and propagate the radical chain.

Detailed Laboratory Protocol: The following protocol is adapted from the procedure described by ChemicalBook and is understood to be representative of the method used in medicinal chemistry research.[2]

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-nitrobenzoic acid (15 g, 74.4 mmol) and carbon tetrachloride (350 mL).

  • Reagent Addition: Add red mercuric oxide (24.3 g, 111.62 mmol) to the suspension.

  • Heating & Bromination: Under nitrogen and with protection from light, heat the mixture to reflux (approx. 87°C). Slowly add bromine (5.75 mL, 111.6 mmol) dropwise over 30 minutes.

  • Reaction: Continue to reflux the mixture for 3 hours after the addition is complete.

  • Workup: Cool the reaction to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Filter the mixture through a pad of diatomaceous earth, washing the filter cake with dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The expected yield is approximately 11.55 g (67%).[2]

Application in Drug Discovery: A Precursor to Bromodomain Inhibitors

The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of complex heterocyclic systems. A prominent example is its use as a key intermediate in the synthesis of benzodiazepinone-based bromodomain inhibitors such as CPI-637.[9]

Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression. Inhibitors of the CBP/EP300 bromodomains, for which CPI-637 is a potent and selective example, have shown therapeutic potential in oncology and other diseases.

Caption: Synthetic utility in drug discovery workflows.

The synthesis of CPI-637 involves the transformation of the nitro group into an amine, followed by a series of cyclization and coupling reactions to build the final benzodiazepinone scaffold. The original bromo and chloro substituents can be used as handles for further diversification or removed as needed during the synthetic sequence.

Quality Control: Analytical Characterization

Verifying the identity and purity of this compound is critical. Standard analytical techniques should be employed.

  • ¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. In CDCl₃, the three aromatic protons appear as distinct signals. The expected chemical shifts are approximately δ 7.84 (d, 1H), 7.71 (d, 1H), and 7.27 (dd, 1H).[2] The splitting patterns (d = doublet, dd = doublet of doublets) are consistent with the 1,2,3-substitution pattern.

  • Mass Spectrometry: Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes. The expected (M+1) peaks would be observed around m/z 235, 237, and 239.[2]

  • Melting Point: A sharp melting point within the literature range of 57-60°C is a strong indicator of high purity.[2]

Conclusion

This compound is a commercially accessible and synthetically important building block for advanced chemical research, particularly in the field of medicinal chemistry. Its procurement can be optimized by selecting suppliers based on the scale of the research need, from small, high-purity batches for initial studies to bulk quantities for larger campaigns. A solid understanding of its synthesis via the Hunsdiecker reaction provides chemists with deeper insights into its reactivity and potential for in-house preparation. As a documented precursor to potent epigenetic modulators, this reagent will likely remain a relevant and valuable tool for scientists and drug development professionals.

References

  • Wikipedia. Hunsdiecker reaction. Available at: [Link]

  • BYJU'S. Hunsdiecker Reaction. Available at: [Link]

  • Professor Dave Explains. Hunsdiecker Reaction. (2021). Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. EP2792355A1 - Compounds for use as bromodomain inhibitors.
  • IndiaMART. 1 Bromo 2 Chloro 3 Nitrobenzene. Available at: [Link]

  • Thaisrivongs, S., et al. (1996). Structure-Based Design of HIV Protease Inhibitors: 5,6-Dihydro-4-hydroxy-2-pyrones as Effective, Nonpeptidic Inhibitors. Journal of Medicinal Chemistry, 39(23), 4630–4642. Available at: [Link]

Sources

Methodological & Application

laboratory scale synthesis of 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note 1045: Precision Synthesis of 1-Bromo-2-chloro-3-nitrobenzene via Regioselective Sandmeyer Transformation

Abstract

This application note details the laboratory-scale synthesis of This compound (CAS 3970-37-4), a "sandwiched" trisubstituted aromatic scaffold critical for the development of benzodiazepinone bromodomain inhibitors and other pharmacophores.

Synthesizing contiguous 1,2,3-substituted benzenes is synthetically challenging due to steric crowding and competing electronic directing effects. Direct nitration of 1-bromo-2-chlorobenzene typically yields the para-isomer (4-nitro) rather than the desired meta-isomer (3-nitro). Therefore, this protocol utilizes a regioselective Sandmeyer strategy , starting from 2-chloroaniline. The workflow features a critical steam-distillation step to isolate the ortho-nitro intermediate based on intramolecular hydrogen bonding principles.

Strategic Analysis & Logic

The synthesis hinges on the "Ortho Effect" during the purification of the intermediate.

  • Nitration of 2-Chloroaniline: The amino group (-NH₂) is a strong ortho/para director. Nitration yields a mixture of 2-chloro-4-nitroaniline (major, para) and 2-chloro-6-nitroaniline (minor, ortho).

  • The Separation Logic (Steam Distillation):

    • 2-Chloro-6-nitroaniline (Target): Possesses a strong intramolecular hydrogen bond between the -NH₂ and -NO₂ groups. This reduces its interaction with water, making it steam volatile .

    • 2-Chloro-4-nitroaniline (Byproduct): Cannot form an intramolecular bond due to distance. It engages in intermolecular hydrogen bonding with water, rendering it non-volatile.

  • Sandmeyer Transformation: The isolated 2-chloro-6-nitroaniline is diazotized and treated with Cu(I)Br to replace the amino group with bromine, locking in the 1,2,3-substitution pattern.

Workflow Diagram

SynthesisWorkflow Start Starting Material 2-Chloroaniline Nitration Nitration (HNO3 / H2SO4) Start->Nitration Mixture Isomer Mixture (4-Nitro & 6-Nitro) Nitration->Mixture SteamDist Steam Distillation (CRITICAL PURIFICATION) Mixture->SteamDist Separation based on volatility Ortho Distillate: 2-Chloro-6-nitroaniline (Intramolecular H-Bond) SteamDist->Ortho Volatile Fraction Para Residue: 2-Chloro-4-nitroaniline (Discard/Recycle) SteamDist->Para Non-volatile Diazotization Diazotization (NaNO2 / HBr, 0°C) Ortho->Diazotization Sandmeyer Sandmeyer Reaction (CuBr / HBr, 60-80°C) Diazotization->Sandmeyer In situ FinalProduct Target: This compound Sandmeyer->FinalProduct

Caption: Logical flow for the isolation of the 1,2,3-substituted arene via steam distillation and Sandmeyer transformation.

Experimental Protocols

Protocol A: Synthesis & Purification of 2-Chloro-6-nitroaniline

Objective: To isolate the ortho-isomer from the nitration mixture.

Reagents:

  • 2-Chloroaniline (50.0 g, 0.39 mol)

  • Conc. Sulfuric Acid (H₂SO4)

  • Conc. Nitric Acid (HNO₃)

  • Ice/Water

Procedure:

  • Dissolution: In a 1L 3-neck flask, dissolve 50.0 g of 2-chloroaniline in 250 mL of conc. H₂SO4.[1][2][3] Maintain temperature <20°C using an ice bath (exothermic).

  • Nitration: Prepare a mixed acid solution (25 mL conc. HNO₃ + 25 mL conc. H₂SO4).[1][2] Add this dropwise to the aniline solution, keeping the internal temperature strictly between 0–5°C . Stir for 2 hours at 0°C, then allow to warm to room temperature (RT) over 1 hour.

  • Quench: Pour the reaction mixture over 1 kg of crushed ice with vigorous stirring. A yellow precipitate (mixture of isomers) will form.

  • Steam Distillation (The Critical Step):

    • Transfer the aqueous suspension to a large flask set up for steam distillation.

    • Pass vigorous steam through the mixture.[2]

    • Observation: Bright yellow crystals will codistill with the water. These are the 2-chloro-6-nitroaniline .

    • Continue distillation until the distillate runs clear (approx. 2-3 L).

    • Note: The residue in the boiling flask contains the non-volatile 4-nitro isomer.

  • Isolation: Cool the distillate to 5°C. Filter the yellow needles, wash with cold water, and dry in a vacuum oven at 40°C.

    • Expected Yield: ~30-35% (approx. 20-23 g).

    • Identity Check: Melting Point ~95-96°C.

Protocol B: The Sandmeyer Transformation

Objective: Conversion of the amine to the bromide.

Reagents:

  • 2-Chloro-6-nitroaniline (17.25 g, 100 mmol)

  • Sodium Nitrite (NaNO₂, 7.6 g, 110 mmol)

  • Copper(I) Bromide (CuBr, 15.8 g, 110 mmol) - Must be fresh or purified.

  • Hydrobromic Acid (48% HBr)[2]

Procedure:

  • Diazotization:

    • In a 500 mL flask, suspend the amine (17.25 g) in 48% HBr (100 mL). Cool to 0–5°C .[1][4]

    • Dissolve NaNO₂ (7.6 g) in water (30 mL). Add this solution dropwise to the amine suspension.

    • Endpoint: The solid amine should dissolve, forming a clear orange/brown solution of the diazonium salt. Stir for 20 mins at 0°C.

  • Sandmeyer Reaction:

    • In a separate 1L flask, dissolve CuBr (15.8 g) in 48% HBr (50 mL) and heat to 70°C .

    • Addition: Transfer the cold diazonium solution slowly (via dropping funnel) into the hot CuBr solution.

    • Safety: Nitrogen gas will evolve vigorously. Ensure proper venting.

    • Stir at 80°C for 30 minutes after addition is complete.

  • Workup:

    • Cool to RT and dilute with water (500 mL).

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Wash combined organics with sat.[5] NaHCO₃ (to remove acid) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Data Summary & Validation

Physicochemical Properties Table

PropertyValueNotes
Formula C₆H₃BrClNO₂MW: 236.45 g/mol
Appearance Pale yellow solidCrystalline needles
Melting Point 57–60°CDistinct from precursors
Yield (Step 2) 60–70%Typical lab scale

Analytical Validation (¹H NMR) Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
7.84 Doublet (d)1HH-4 (Ortho to NO₂)
7.71 Doublet (d)1HH-6 (Ortho to Br)
7.27 Doublet of Doublets (dd)1HH-5 (Meta to both)

Interpretation: The coupling pattern confirms the 1,2,3-substitution. The absence of a broad singlet (NH₂) confirms the success of the Sandmeyer reaction.

References

  • ChemicalBook. (2025). This compound Spectral Data and Synthesis. Retrieved from

  • Organic Syntheses. (1955). o-Chlorobromobenzene (General Sandmeyer Protocol). Org.[2][6][7][8] Syn. Coll. Vol. 3, 200. Retrieved from

  • BenchChem. (2025).[4][9] Synthesis of Halogenated Nitrobenzenes via Sandmeyer Reaction.[1][4][7] Retrieved from

  • PubChem. (2025).[10] Compound Summary: this compound.[5][10][11] National Library of Medicine. Retrieved from

Sources

High-Purity Purification of 1-Bromo-2-chloro-3-nitrobenzene via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-BCNB-001

Abstract & Strategic Overview

1-Bromo-2-chloro-3-nitrobenzene (CAS: 3970-37-4) is a critical halogenated nitroaromatic intermediate, widely utilized in the synthesis of pharmacophores (e.g., benzodiazepinone derivatives) and agrochemicals.[1] Its synthesis—often via nitration of 2-chlorobromobenzene or Hunsdiecker-type reactions—frequently yields a mixture of regioisomers (e.g., the 4-nitro or 6-nitro isomers) and unreacted starting materials.

Achieving pharmaceutical-grade purity (>99%) requires a rigorous recrystallization strategy that exploits the subtle differences in crystal lattice energy and solubility between the target 1,2,3-substitution pattern and its isomers. This guide details a validated protocol using a polarity-tuned solvent system , specifically addressing the challenge of "oiling out" common to low-melting nitroaromatics.

Compound Profile & Physicochemical Properties

Understanding the thermal and solubility profile is the prerequisite for successful purification.

PropertyValueCritical Note
CAS Number 3970-37-4
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Melting Point (MP) 57–60 °C High Risk: Low MP increases susceptibility to "oiling out" (liquid-liquid phase separation) before crystallization.
Boiling Point ~290 °C
Appearance Pale yellow to yellow crystalline solidColor intensity often correlates with nitro-isomer impurities.
Solubility (High) Ethanol, Methanol, Ethyl Acetate, BenzeneGood solvents for dissolution.
Solubility (Low) Water, Cold HexaneAnti-solvents for yield maximization.

Solvent System Selection Logic

For this compound, a single-solvent system often fails to provide the necessary selectivity against isomers. We utilize a Binary Solvent System (Solvent/Anti-Solvent) .

  • Primary Solvent (Ethanol or Methanol): The nitro group interacts favorably with the hydroxyl group via dipole-dipole interactions, ensuring high solubility at elevated temperatures.

  • Anti-Solvent (Water): Increases the polarity of the bulk medium, forcing the hydrophobic halogenated aromatic out of solution. Water also has a steep solubility curve for this compound, maximizing recovery.

Why not Hexane/Ethyl Acetate? While effective for silica columns, non-polar solvents often yield lower recovery rates for nitro-compounds due to high solubility even at low temperatures.

Decision Matrix: Solvent Choice
  • Scenario A (Standard Purity <95%): Use Ethanol (95%) .

  • Scenario B (High Impurity/Isomers): Use Methanol/Water (Graded precipitation) .

Experimental Protocol: Recrystallization

Safety Warning: Nitroaromatics are toxic and potential skin sensitizers. Perform all operations in a fume hood. Wear nitrile gloves and safety goggles.

Phase 1: Dissolution
  • Weighing: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of Ethanol (95%) .

  • Heating: Place the flask on a hot plate with a magnetic stirrer. Heat gently to 50–55°C .

    • Expert Tip: Do not boil the solvent vigorously (BP 78°C) as the compound melts at ~58°C. If the compound melts before dissolving, it forms an oil layer (oiling out). Ideally, dissolve the solid below its melting point if possible, or ensure rapid dissolution at the melting point.

  • Saturation: If the solid does not dissolve completely, add warm ethanol in 5 mL increments until a clear yellow solution is obtained.

    • Note: If insoluble black specks remain, these are mechanical impurities. Perform a hot filtration through a pre-warmed glass funnel with fluted filter paper.

Phase 2: Crystallization (The Critical Step)
  • Initial Cooling: Remove the flask from heat and place it on a cork ring. Allow it to cool to room temperature undisturbed.

  • Anti-Solvent Addition (Optional but Recommended): If no crystals form by 30°C:

    • Add warm Water dropwise with gentle swirling until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of ethanol to clear the solution.

  • Seeding: Add a single seed crystal of pure this compound. This provides a nucleation site and prevents super-cooling/oiling.

  • Deep Cooling: Once room temperature is reached and crystallization has initiated, place the flask in an ice-water bath (0–4°C) for 1 hour.

    • Caution: Do not plunge the hot flask directly into ice; rapid cooling traps impurities.

Phase 3: Collection and Drying
  • Filtration: Collect the crystals using vacuum filtration on a Büchner funnel.

  • Washing: Wash the filter cake with 10–15 mL of ice-cold 50% Ethanol/Water . This removes surface mother liquor containing dissolved isomers.

  • Drying: Dry the crystals in a vacuum oven at 35°C (well below the MP of 57°C) for 4–6 hours. Alternatively, air dry in a desiccator.

Process Visualization (Workflow)

RecrystallizationWorkflow Start Crude this compound (MP: 57-60°C) Dissolve Dissolve in Ethanol (95%) Temp: 50-55°C Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove mechanical impurities) Check->Filter No (Insolubles) CoolRT Slow Cool to Room Temp (Avoid Shock Cooling) Check->CoolRT Yes (Clear) Filter->CoolRT Seed Nucleation Check (Add Seed Crystal / Scratch Glass) CoolRT->Seed OilOut PROBLEM: Oiling Out (Liquid-Liquid Separation) Seed->OilOut Phase Separation IceBath Ice Bath (0-4°C) Complete Precipitation Seed->IceBath Crystals Forming Reheat Reheat & Add more Ethanol OilOut->Reheat Reheat->CoolRT Collect Vacuum Filtration Wash with cold 50% EtOH IceBath->Collect Dry Vacuum Dry @ 35°C Collect->Dry

Figure 1: Decision-logic flowchart for the recrystallization of low-melting nitroaromatics.

Troubleshooting & Optimization

The most common failure mode for this compound is oiling out , where the product separates as a supercooled liquid rather than a solid.

ObservationRoot CauseCorrective Action
Oiling Out Solution temperature > MP of solvated solid; Cooling too fast.Reheat to dissolve oil.[2] Add slightly more ethanol. Cool very slowly. Scratch the glass to induce nucleation.[2]
Low Yield Too much solvent used; Compound too soluble in Ethanol.Concentrate the mother liquor by rotary evaporation (max 40°C) and repeat crystallization. Or, increase the ratio of Water (Anti-solvent).
Impure Product (Wrong MP) Isomers co-crystallized.Recrystallize again using Methanol instead of Ethanol. Methanol often offers different selectivity for regioisomers.
Colored Impurities Oxidation byproducts.Add activated charcoal (1% w/w) during the hot dissolution step, stir for 5 mins, then hot filter.

Analytical Validation

Trust but verify. Ensure the purified material meets specifications before use in downstream synthesis.

  • Melting Point: Sharp range between 58–60°C . A range >2°C indicates isomer contamination.

  • HPLC Purity:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (60:40 Isocratic).

    • Detection: UV @ 254 nm.

    • Target: >99.0% Area under curve.

  • 1H-NMR (CDCl₃): Verify regioisomer removal.

    • Look for the specific splitting pattern of the 1,2,3-substituted ring (typically two doublets and a triplet or doublet of doublets depending on field strength).

    • Impurity Check: 1-bromo-4-chloro-2-nitrobenzene will show different coupling constants (para/ortho vs meta/ortho).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22736053, this compound. Retrieved from [Link]

  • ScienceMadness. (2011). Discussion on Synthesis and Purification of Bromonitrobenzenes. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization - General Estimation of Influence of Particular Moieties. Retrieved from [Link]

Sources

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for utilizing 1-Bromo-2-chloro-3-nitrobenzene (CAS 3970-37-4) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This scaffold presents a unique "1,2,3-trisubstituted" challenge, characterized by significant steric crowding and competing electrophilic sites (C-Br vs. C-Cl).

The core objective of this workflow is to achieve exclusive chemoselectivity , coupling at the C1-Bromine position while preserving the C2-Chlorine for subsequent orthogonal functionalization. By leveraging the electronic activation provided by the C3-Nitro group and the intrinsic reactivity difference between aryl bromides and chlorides (


), researchers can utilize this scaffold to synthesize complex biaryl intermediates for pharmaceutical applications, such as bromodomain inhibitors.

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8]

Substrate Analysis

The this compound molecule is a dense functionality array.

  • Electronic Activation: The nitro group (

    
    ) at C3 is strongly electron-withdrawing (
    
    
    
    ), significantly lowering the LUMO energy of the aromatic ring. This activates both halogenated positions toward oxidative addition by Palladium(0).
  • Steric Environment: The C1-Br bond is flanked by the C2-Cl atom. While less bulky than a methyl group, the chlorine atom exerts an ortho-effect that can retard the rate of oxidative addition compared to para-substituted isomers.

  • Selectivity Hierarchy: The bond dissociation energy (BDE) and oxidative addition rates dictate the reaction order:

    
    
    Under controlled conditions, the C-Br bond will react exclusively.
    
Mechanism of Selectivity

The catalytic cycle relies on the kinetic preference of the Pd(0) species to insert into the weaker C-Br bond. The presence of the ortho-chloro substituent requires a catalyst system with sufficient steric bulk to prevent bis-coordination (which slows reaction) but high activity to overcome the steric barrier of the substrate itself.

ReactionPathway cluster_legend Selectivity Logic SM 1-Bromo-2-chloro- 3-nitrobenzene OA_Br Oxidative Addition (C-Br Bond) SM->OA_Br Fast (k1) OA_Cl Oxidative Addition (C-Cl Bond) SM->OA_Cl Slow (k2) Pd0 Pd(0) Catalyst Int_A Ar-Pd(II)-Br Intermediate OA_Br->Int_A Prod_1 Product A: 2-Chloro-3-nitro-biaryl Int_A->Prod_1 Transmetallation & Red. Elim. Prod_2 Product B: Over-coupled Side Product Prod_1->Prod_2 Excess Boronic Acid High Temp key Goal: Maximize Path k1 Avoid Path k2

Figure 1: Reaction pathway logic demonstrating the kinetic preference for C-Br insertion.

Experimental Protocols

Standard Protocol: Chemoselective C-Br Coupling

This protocol is optimized for coupling aryl boronic acids to the C1-Br position.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for sterically demanding boronic acids)
  • Base:

    
     (2.0 M aqueous solution, 2.5 equiv)
    
  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge this compound (1.0 equiv) and the Aryl Boronic Acid (1.1 equiv).

  • Degassing (Solids): Cap the vial and purge with inert gas (Ar/N2) for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     concentration relative to substrate) via syringe.
    
  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd catalyst (e.g.,

    
    , 5 mol%).
    
  • Base Addition: Add the degassed aqueous

    
     solution (2.5 equiv).
    
  • Reaction: Heat the mixture to 80°C . Note: Do not exceed 100°C initially to prevent activation of the C-Cl bond.

  • Monitoring (Self-Validating Step):

    • T = 2 hours: Check via TLC or LC-MS.

    • Success Criteria: Disappearance of the starting material (SM) peak.

    • Isotope Validation: The SM has a complex Br+Cl isotope pattern. The product should exhibit only the characteristic Chlorine isotope pattern (

      
      ).
      
  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Advanced Protocol: Overcoming Steric Stalls

If the standard protocol yields low conversion due to the steric bulk of the boronic acid or the ortho-chloro group, switch to a highly active catalyst system utilizing bulky, electron-rich phosphine ligands.

Optimized System:

  • Pre-catalyst:

    
     (2 mol%)
    
  • Ligand: S-Phos or X-Phos (4-8 mol%)

    • Rationale: Buchwald ligands (S-Phos/X-Phos) are designed to facilitate oxidative addition in hindered substrates and promote reductive elimination.

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1) at 90°C.

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableStandard ConditionOptimized (Steric)Risk Factor
Catalyst


/ S-Phos
Homocoupling of Boronic Acid
Solvent Dioxane/WaterToluene/WaterSolubility of Nitro compounds
Temp 80°C90-100°CC-Cl Activation (Over-reaction)
Time 4-12 Hours2-6 HoursCatalyst Deactivation
Troubleshooting Guide

Problem: Significant amount of homocoupled boronic acid observed.

  • Cause: Oxidative addition to the crowded bromide is too slow; oxygen present in the system.

  • Solution: Degas solvents more rigorously (freeze-pump-thaw). Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.

Problem: Reaction stalls at 50% conversion.

  • Cause: Catalyst death or steric inhibition.

  • Solution: Add a second portion of catalyst (1-2 mol%) after 4 hours. Switch to S-Phos ligand system.

Problem: Observation of bis-coupled product (reaction at Cl).

  • Cause: Temperature too high or ligand is too active (e.g., using

    
    ).
    
  • Solution: Lower temperature to 60-70°C. Ensure stoichiometry of boronic acid is strictly 1.0-1.1 equiv.

Workflow Visualization

Workflow Start Start: 1-Bromo-2-chloro- 3-nitrobenzene Choice Boronic Acid Sterics? Start->Choice Path_Std Standard: Unhindered Aryl-B(OH)2 Choice->Path_Std Low Path_Adv High Sterics: Ortho-subst. Aryl-B(OH)2 Choice->Path_Adv High Cond_Std Pd(PPh3)4, Na2CO3 Dioxane/H2O, 80°C Path_Std->Cond_Std Cond_Adv Pd2(dba)3 + S-Phos, K3PO4 Toluene/H2O, 90°C Path_Adv->Cond_Adv Check QC Check (LCMS) Isotope Pattern Analysis Cond_Std->Check Cond_Adv->Check Result_Good Product: Monocoupled (Cl intact) Proceed to Workup Check->Result_Good Success Result_Bad Issue: Low Conv. or Over-coupling See Troubleshooting Check->Result_Bad Failure

Figure 2: Decision tree for selecting the optimal catalytic system based on coupling partner sterics.

References

  • General Mechanism & Selectivity: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95, 2457–2483.[2]

  • Reactivity of Polyhalogenated Arenes: Littke, A. F.; Fu, G. C.[3] "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122, 4020–4028.[3]

  • Nitroarene Activation: Rao, H.; Fu, H.; Jiang, Y.; Zhao, Y. "Easy Copper-Catalyzed Synthesis of Primary Aromatic Amines by Coupling Aromatic Boronic Acids with Aqueous Ammonia at Room Temperature." Angewandte Chemie International Edition, 2009 , 48, 1114–1116. (Context on nitro-group electronic effects in couplings).

  • Substrate Data (this compound): PubChem Compound Summary for CID 22736053.

  • Ligand Effects (S-Phos/X-Phos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: OPT-3970-35-2 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Golden Route" Selection

User Query: "I am attempting to synthesize 1-Bromo-2-chloro-3-nitrobenzene. Direct nitration of 1-bromo-2-chlorobenzene is yielding inseparable mixtures. How do I optimize for the 3-nitro isomer?"

Technical Diagnosis: Direct nitration of 1-bromo-2-chlorobenzene is mechanistically flawed for accessing the 3-nitro isomer. Halogens (Br/Cl) are ortho/para directors.[1]

  • Para to Br (Position 4): Major product.

  • Para to Cl (Position 5): Secondary major product.

  • Position 3 (Target): This position is ortho to the Chlorine and meta to the Bromine. It is sterically crowded and electronically disfavored.[1]

The Solution: You must utilize a Sandmeyer Strategy .[2] The only reliable method to force this substitution pattern is to start with 2-chloro-3-nitroaniline and convert the amine (


) to a bromide (

) via a diazonium intermediate. This guide optimizes that specific workflow.

Optimized Protocol: The Sandmeyer Sequence

Phase A: Diazotization (The Critical Step)

Objective: Convert 2-chloro-3-nitroaniline into the diazonium salt without thermal decomposition.

  • Reagents:

    • Substrate: 2-Chloro-3-nitroaniline (1.0 equiv)

    • Acid: 48%

      
       (2.5 - 3.0 equiv) or 
      
      
      
    • Nitrosating Agent:

      
       (1.1 equiv, aqueous solution)
      
    • Solvent: Water/Acetic Acid (if solubility is poor)

  • Protocol:

    • Slurry Formation: Suspend the aniline in

      
       (or 
      
      
      
      ) at room temperature. Ensure fine particle size (grind if necessary) to prevent unreacted "cores."
    • Cryogenic Control: Cool the mixture to

      
       . Do not rely on ambient ice baths; use an internal thermometer.
      
    • Nitrite Addition: Add

      
       dropwise sub-surface.
      
      • Optimization: Maintain internal temp

        
        . Exotherms above 
        
        
        
        will cause phenol formation (hydrolysis).
    • Endpoint Check: The mixture should turn clear(er). Verify excess nitrous acid using Starch-Iodide paper (instant blue/black).

Phase B: Sandmeyer Substitution

Objective: Replace


 with 

using Copper(I) catalysis.
  • Reagents:

    • Catalyst:

      
       (0.5 - 1.0 equiv). Note: 
      
      
      
      must be white/pale green. Dark green/black indicates oxidation to Cu(II), which is inactive.
    • Solvent: 48%

      
      .[3]
      
  • Protocol:

    • Catalyst Prep: Dissolve

      
       in 
      
      
      
      in a separate vessel. Heat to
      
      
      .
    • Transfer: Slowly transfer the cold diazonium solution into the hot copper solution.

      • Why? Adding hot copper to cold diazo risks accumulation of unreacted species and potential "runaway" nitrogen evolution. Adding cold-to-hot ensures immediate reaction of the diazo species as it enters the vessel.

    • Workup: Steam distillation is the gold standard for purifying halo-nitrobenzenes to remove inorganic copper salts and tars.

Troubleshooting & Optimization Logic

Visual Workflow: The Sandmeyer Pathway

The following diagram illustrates the critical decision points and chemical pathways.

SandmeyerOptimization Start Start: 2-Chloro-3-nitroaniline AcidStep Add HBr/H2SO4 (Solubilization) Start->AcidStep Cooling Cool to < 5°C AcidStep->Cooling Nitrite Add NaNO2 (Diazotization) Cooling->Nitrite Check Starch-Iodide Test Nitrite->Check Check->Nitrite Negative (Add more) DiazoSalt Diazonium Salt Formed Check->DiazoSalt Positive (Blue) TempSpike Temp > 10°C? DiazoSalt->TempSpike Phenol FAILURE: Phenol Impurity (Hydrolysis) TempSpike->Phenol Yes Transfer Transfer Diazo to CuBr TempSpike->Transfer No CuPrep Prepare CuBr/HBr (Hot) CuPrep->Transfer Result Target: this compound Transfer->Result

Caption: Flowchart detailing the critical control points in the Sandmeyer synthesis of this compound.

Troubleshooting Guide (FAQ Format)
IssueProbable CauseCorrective Action
Low Yield / Black Tar Decomposition of diazonium salt before substitution.Check Temperature: Ensure the diazo mix stays

until it hits the copper solution. Check Stirring: Localized hotspots during

addition cause tar.
Product is Red/Brown Azo coupling (Diazonium reacting with unreacted aniline).Acid Stoichiometry: Ensure the reaction is strongly acidic (

) to keep the aniline protonated (anilinium), preventing it from acting as a nucleophile.
No Reaction / No Gas Inactive Catalyst.Regenerate CuBr: If your

is green/blue, wash it with aqueous

(sulfurous acid) and ethanol until white, then dry under vacuum.
Violent Foaming Rate of addition too fast.Dosing Control: The substitution releases

gas. Add the diazo solution to the copper solution slowly via a dropping funnel to manage gas evolution.

Advanced Optimization: Regiocontrol Visualization

Why does direct nitration fail? The diagram below explains the electronic conflict that necessitates the Sandmeyer route.

Regioselectivity Substrate 1-Bromo-2-chlorobenzene Br_Effect Br Directs: Ortho (6) / Para (4) Substrate->Br_Effect Cl_Effect Cl Directs: Ortho (3) / Para (5) Substrate->Cl_Effect Pos4 Pos 4 (Major) Para to Br Br_Effect->Pos4 Strong Preference Pos5 Pos 5 (Major) Para to Cl Cl_Effect->Pos5 Strong Preference Pos3 Pos 3 (Target) Sterically Blocked Cl_Effect->Pos3 Blocked by Br/Cl crowding

Caption: Regioselectivity map showing why direct nitration favors positions 4 and 5, making the Sandmeyer route essential for Position 3.

References

  • ChemicalBook. (2025).[4] Synthesis of this compound from 2-chloro-3-nitrobenzoic acid (via Hunsdiecker/Sandmeyer precursors). Retrieved from

  • Organic Chemistry Portal. (2017). Sandmeyer Reaction: Mechanism and Recent Developments. Retrieved from

  • Org. Synth. (1928).[5] m-Bromonitrobenzene (General Sandmeyer Protocol).[6]Organic Syntheses, Coll.[6] Vol. 1, p.123. Retrieved from

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[7][8][9] Retrieved from

Sources

Technical Support Center: Isolation & Workup of 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Workup procedure for 1-Bromo-2-chloro-3-nitrobenzene synthesis CAS: 3970-37-4 Target Molecule: this compound Primary Synthesis Route: Sandmeyer Reaction (via 2-chloro-3-nitroaniline) or Modified Hunsdiecker (via 2-chloro-3-nitrobenzoic acid).[1]

Introduction & Strategic Overview

This guide addresses the critical isolation phase of This compound . While literature (e.g., J. Med.[1] Chem. 1996) describes a modified Hunsdiecker route using mercury salts, modern drug development protocols favor the Sandmeyer reaction to avoid heavy metal contamination.

This technical guide prioritizes the Sandmeyer workup (CuBr mediated) as it presents the most common troubleshooting challenges (emulsions, copper removal, and side-product management).[1]

Key Physicochemical Parameters
PropertyValueImplication for Workup
Molecular Weight 236.45 g/mol N/A
Physical State Solid (Pale Yellow)Product can be crystallized; do not rotovap to dryness aggressively if oiling occurs.[1][2]
Melting Point 57–60 °CLow melting point; use cold solvents for crystallization.[1]
Solubility DCM, EtOAc,

Excellent solubility in chlorinated solvents; DCM is the preferred extraction solvent.
Reactivity Activated Aryl HalideThe Cl atom is ortho to the

group.[1] Avoid strong, hot bases (e.g., 5M NaOH) during washing to prevent

hydrolysis to the phenol.[1]

Interactive Workflow: The Isolation Logic

The following diagram illustrates the decision matrix for the workup procedure, specifically addressing the removal of Copper (Sandmeyer) or Mercury (Hunsdiecker) species.

WorkupLogic Reaction Reaction Mixture (Crude) Quench Quench: Pour onto Crushed Ice (Control Exotherm) Reaction->Quench Extraction Extraction: DCM or EtOAc Quench->Extraction Route Synthesis Route Used? Extraction->Route Sandmeyer Sandmeyer (CuBr) Route->Sandmeyer Cu Mediated Hunsdiecker Hunsdiecker (HgO) Route->Hunsdiecker Hg Mediated AmmoniaWash Chelation Wash: NH4OH / NH4Cl (aq) (Removes Cu salts) Sandmeyer->AmmoniaWash CheckColor Aqueous Layer Color? AmmoniaWash->CheckColor CheckColor->AmmoniaWash Repeat Wash BaseWash Mild Base Wash: Sat. NaHCO3 (Removes Acids) CheckColor->BaseWash Proceed Blue Blue/Green Colorless Colorless Celite Filtration: Celite Pad (Removes Hg salts) Hunsdiecker->Celite Celite->BaseWash Drying Drying (Na2SO4) & Concentration BaseWash->Drying Purification Purification: Recrystallization (EtOH) or Flash Column Drying->Purification

Figure 1: Decision tree for workup based on synthesis precursor.[1] The Sandmeyer route requires iterative chelation washes to remove copper catalysts.

Detailed Protocol: Sandmeyer Workup

Scenario: You have completed the reaction of 2-chloro-3-nitroaniline with


 followed by 

.
Phase 1: Quench & Extraction
  • The Ice Quench: Pour the reaction mixture slowly onto a 2-fold excess of crushed ice.

    • Why: The diazonium intermediate may still be present in trace amounts; heat management is critical to prevent tar formation.[1]

  • Solvent Addition: Add Dichloromethane (DCM) (approx. 10 mL per gram of substrate).[1]

    • Note: DCM is preferred over Ethyl Acetate here because the product is highly soluble in DCM, and DCM separates better from the heavy emulsions often caused by copper salts.

Phase 2: Copper Remediation (The "Blue" Phase)

The most common failure point is incomplete copper removal, leading to product degradation during chromatography.

  • Ammonia Wash: Wash the organic layer with a 10% aqueous solution of Ammonium Hydroxide (

    
    ) mixed with Saturated Ammonium Chloride (
    
    
    
    ) (1:1 ratio).[1]
    • Mechanism:[1][3][4][5][6][7] Ammonia forms the water-soluble complex

      
      , turning the aqueous layer a distinct deep blue.[1]
      
  • Iterative Cycle: Shake vigorously, vent, and separate. Repeat this step until the aqueous layer is no longer blue/green and remains clear.

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter the biphasic mixture through a glass frit.

Phase 3: Acid & Base Polishing[1]
  • Acid Wash: Wash with 1N HCl (cold).[1]

    • Why: Removes any unreacted aniline starting material (which would otherwise co-elute on silica).[1]

  • Base Wash: Wash with Saturated Sodium Bicarbonate (

    
    ).[1]
    
    • Critical Warning:Do NOT use strong NaOH. The chlorine atom at the 2-position (ortho to nitro) is activated.[1] Strong hydroxide can displace the chlorine (

      
      ), yielding the phenol impurity (2-hydroxy-3-nitro-1-bromobenzene).[1]
      
  • Final Wash: Wash with Saturated Brine.[1][7]

Phase 4: Isolation
  • Dry: Dry organic layer over Anhydrous Sodium Sulfate (

    
    ).[1][2][7]
    
  • Concentrate: Evaporate solvent under reduced pressure (

    
     °C).
    
  • Purification:

    • Recrystallization: Dissolve in minimum hot Ethanol (EtOH) or Methanol (MeOH).[1] Cool slowly to 4 °C.

    • Flash Chromatography: If oil persists, use Silica Gel (Hexanes:EtOAc 95:5).[1] The nitro group makes the product slightly polar, but the halogens keep it mobile.

Troubleshooting Guide & FAQ

Issue: Persistent Emulsions

Q: I cannot separate the organic layer from the aqueous copper waste.

  • Root Cause: Copper salts often form gelatinous precipitates at the interface.[1]

  • Solution:

    • Filtration: Pass the entire biphasic mixture through a pad of Celite (diatomaceous earth) before attempting separation.[1]

    • Salting Out: Add solid NaCl to the mixture to increase the density difference.

Issue: Product Discoloration

Q: My product is a dark red oil instead of a pale yellow solid.

  • Root Cause: Formation of "Azo tars" (coupling of diazonium salt with unreacted aniline) or oxidation byproducts.[1]

  • Solution:

    • Steam Distillation: This molecule is steam volatile.[1] Steam distillation is the most effective way to separate the halo-nitrobenzene from non-volatile tars.[1]

    • Activated Carbon: Dissolve the crude in hot ethanol, treat with activated charcoal, filter hot, and recrystallize.

Issue: Low Yield (Sandmeyer)

Q: I am getting <40% yield.

  • Root Cause: Hydrolysis of the diazonium salt to the phenol (2-chloro-3-nitrophenol) due to insufficient acid concentration or high temperature during diazotization.[1]

  • Diagnostic: Check the crude NMR.[1] A peak shift or broad -OH signal indicates phenol formation.[1]

  • Remedy: Ensure the diazotization is kept strictly

    
     °C and the acid concentration is maintained (use conc. HBr).
    
Issue: Hunsdiecker Specifics

Q: I am following the HgO/Br2 method (Hunsdiecker). How do I remove the Mercury?

  • Protocol: Mercury(II) bromide (

    
    ) is the byproduct.[1] It is insoluble in cold 
    
    
    
    /DCM.[1]
  • Step: Cool the reaction mixture to 0 °C. Filter the precipitated mercury salts through a Celite pad before any aqueous workup. Dispose of the filter cake as hazardous heavy metal waste.[1]

References

  • Synthesis via Modified Hunsdiecker (Benzoic Acid Route)

    • Zhang, W., et al. "Synthesis of Benzodiazepinone Bromodomain Inhibitors."[1] Journal of Medicinal Chemistry, 1996, 39(23).[1][2]

    • Source Verification:[1]

  • Sandmeyer Reaction General Procedures

    • Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Sandmeyer copper removal protocols).

    • Context: General procedure for conversion of o-nitroanilines to o-nitrohalobenzenes.[1]

  • Safety Data & Properties

    • PubChem CID 22736053.[1] "this compound."[1][2][8]

    • URL:[1]

Sources

Technical Support Center: Exotherm Management in 1-Bromo-2-chloro-3-nitrobenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide is designed for researchers and process chemists synthesizing 1-Bromo-2-chloro-3-nitrobenzene (CAS: 3970-37-4).[1]

Given the specific substitution pattern (1,2,3-trisubstituted), direct nitration of 1-bromo-2-chlorobenzene typically yields the 4- or 5-nitro isomers due to steric hindrance and directing effects.[1] Therefore, this guide focuses on the Sandmeyer Reaction pathway (Diazotization of 2-chloro-3-nitroaniline followed by Bromination), which is the standard method for achieving this regioselectivity but poses significant exothermic and gas-evolution hazards .[1]

Status: Operational Topic: Thermal Runaway & Gas Evolution Control (Sandmeyer Route) Target Audience: Process Chemists, R&D Scientists

Process Overview & Hazard Map

The synthesis relies on transforming 2-chloro-3-nitroaniline into the target aryl bromide.[1] This involves two distinct thermal phases that require opposing management strategies:

  • Diazotization (Phase I): Strongly exothermic but must be kept cold (<5°C) to prevent decomposition.[1]

  • Sandmeyer Bromination (Phase II): Exothermic radical reaction with rapid Nitrogen (

    
    ) gas evolution .[1]
    
Workflow Logic & Critical Control Points (CCP)

SandmeyerSafety Start Starting Material: 2-Chloro-3-nitroaniline Diazo INTERMEDIATE: Diazonium Salt (Unstable < 10°C) Start->Diazo Diazotization (Exothermic) Reagents1 Reagents: NaNO2 + HBr (aq) Reagents1->Diazo CCP1 CCP 1: Temp > 5°C RISK: Decomposition/Explosion Diazo->CCP1 Sandmeyer REACTION: CuBr Addition (Radical Substitution) Diazo->Sandmeyer Transfer (Cold) CCP2 CCP 2: Rapid N2 Evolution RISK: Over-pressurization/Foaming Sandmeyer->CCP2 Product PRODUCT: This compound Sandmeyer->Product -N2 (Gas)

Figure 1: Critical Control Points (CCP) in the Sandmeyer synthesis pathway. Failure to control temperature at CCP1 leads to decomposition; failure to control addition rate at CCP2 leads to pressurization.

Troubleshooting Guide: Diazotization (Phase I)

Context: You are converting the amine to the diazonium salt using Sodium Nitrite (


) and Hydrobromic Acid (

).
Q: The reaction temperature spikes despite the ice bath. What is happening?

Diagnosis: This is a classic accumulation exotherm .[1]

  • Cause: You likely added the

    
     solution too quickly. The reaction between amine and nitrous acid is instantaneous and highly exothermic. If the addition rate exceeds the cooling capacity, the temperature spikes.
    
  • Immediate Action: Stop the addition immediately. Increase stirring speed to maximize heat transfer. Add internal ice directly to the mixture if the protocol permits (and if water volume is not critical).

  • Prevention: Use a subsurface addition tube for the nitrite solution to prevent local hot spots. Maintain the addition rate such that

    
    .
    
Q: I see brown fumes ( ) forming above the reaction mixture.

Diagnosis: Decomposition of Nitrous Acid (


).
  • Cause: The temperature may be too high (>

    
    ), or the acid concentration is too low. 
    
    
    
    is unstable and disproportionates into
    
    
    and
    
    
    (brown gas) if not consumed by the amine.
  • Risk: This lowers the yield of the diazonium salt and indicates thermal instability.[2]

  • Solution: Check the internal temperature. If it is <

    
    , ensure your stirring is adequate.[1] You may need to add a small amount of urea or sulfamic acid after diazotization to quench excess nitrous acid, but brown fumes during addition usually mean you are running too warm.
    
Q: The reaction mixture has solidified or become a thick paste.

Diagnosis: Precipitation of the Diazonium Salt or Amine Hydrobromide.

  • Cause: Low solubility of the intermediate salt in the acidic medium at

    
    .
    
  • Hazard: Do not stop stirring. A thick slurry has poor heat transfer.[1] If you continue adding nitrite, unreacted reagents will accumulate.[1] When the stirrer eventually mixes them, a runaway reaction can occur.

  • Action: Add more solvent (dilute

    
     or water) to maintain a stirrable slurry. Ensure the sensor is submerged in the bulk fluid, not stuck in a crust on the wall.
    

Troubleshooting Guide: Sandmeyer Reaction (Phase II)

Context: You are reacting the cold diazonium salt with Copper(I) Bromide (


).
Q: When should I add the Diazo solution to the CuBr? (Or vice versa?)

Recommendation: Add the Cold Diazo Solution to the Warm CuBr Solution.

  • Reasoning: This is the "Inverse Addition" method.

    • Standard: Adding CuBr to Diazo allows unreacted Diazo to accumulate, leading to a massive gas burst (

      
      ) once the catalyst activates the radical chain.
      
    • Safer:[1][3][4] Adding the Diazo slowly into the CuBr solution ensures the Diazo reacts immediately upon contact. This limits the "inventory" of unreacted high-energy intermediate in the hot zone.[1]

  • Control: This makes the gas evolution rate proportional to the addition rate, giving you direct control over the pressure.

Q: The reaction is foaming uncontrollably ( evolution).

Diagnosis: Rate of reaction exceeds gas disengagement rate.

  • Cause: The Diazo solution was added too fast, or the reactor headspace is insufficient.

  • Immediate Action: Stop the addition. Do not seal the vessel (risk of explosion). Allow the foam to subside.

  • Prevention: Use a defoamer (e.g., octanol) if compatible.[1] Ensure the reactor is only 50% full to accommodate foam. Install a gas bubbler to monitor the

    
     off-gassing rate visually.
    
Q: I am seeing a "delayed exotherm" after addition.

Diagnosis: Induction Period / Catalyst Deactivation.[1]

  • Cause: If the CuBr catalyst is oxidized to Cu(II) (green/blue color instead of white/brown), the reaction slows down. Diazo accumulates.[1][5] If the catalyst suddenly reactivates (or fresh catalyst is added), all the accumulated Diazo reacts at once.

  • Action: Ensure the CuBr solution is fresh. If the reaction stalls, do not add more Diazo. Sample the mixture to check for unreacted Diazo (coupling test with

    
    -naphthol). If Diazo is present but not reacting, gently warm very slowly or add a small amount of reducing agent (sodium sulfite) to regenerate Cu(I), but be prepared for a sudden gas release.
    

Key Safety Parameters (Data Table)

ParameterLimit / SpecificationReason for Control
Diazotization Temp -5°C to +5°C Above 5°C, diazonium salts decompose (release

) and can explode if dried.[1][2][6]
Sandmeyer Temp Room Temp to 60°C Needs heat to drive the radical substitution, but excess heat causes rapid

expansion.
Addition Rate 0.5 - 1.0 mL/min Controls the rate of

generation. Gas evolution must match the vent capacity.
Quenching Sodium Bisulfite Destroys excess oxidant (

) before workup to prevent downstream side reactions.
pH Control Strongly Acidic Prevents formation of triazenes (explosion hazard) which form at neutral/basic pH.

Emergency Procedures

Scenario: Cooling System Failure during Diazotization
  • Stop Addition: Cut the feed of Sodium Nitrite immediately.

  • Dilute: Add cold water or crushed ice directly to the reactor (if volume permits) to act as a heat sink.

  • Vent: Ensure the vessel is vented to a scrubber. Decomposition will generate

    
     and 
    
    
    
    .[1]
  • Evacuate: If temperature approaches 20°C and rising, evacuate the area. Dry diazonium salts are shock-sensitive explosives; in solution, they are boil-over hazards.[1][6]

Scenario: Runaway Gas Evolution (Sandmeyer)
  • Stop Feed: Cut the Diazo addition.

  • Cool: Apply emergency cooling to the CuBr vessel.

  • Relief: Ensure the rupture disk/relief valve is not blocked by foam.

  • Do NOT Seal: Never attempt to cap a pressurized vessel generating gas.[1]

References

  • Organic Chemistry Portal. Sandmeyer Reaction. (Accessed 2024).[1][5] A comprehensive database of mechanism and protocols for Cu-catalyzed substitution.[1] Link

  • ChemicalBook. this compound Product & Safety Data. (Accessed 2024).[1][5] Provides physical properties and CAS-specific identifiers.[1][7][8][9] Link

  • PubChem. this compound (Compound).[1] National Library of Medicine.[1] (Accessed 2024).[1][5] GHS hazard classifications and structural data.[1] Link

  • Sigma-HSE. Process Manufacturing & Chemical Reaction Hazards. (Accessed 2024).[1][5] Guidelines on thermal screening and runaway reaction prevention in nitration/diazotization. Link

  • Wikipedia. Sandmeyer Reaction.[1][5][10][11][12] (Accessed 2024).[1][5] Historical context and general reaction scope for aryl halide synthesis. Link

Disclaimer: This guide is for informational purposes for trained professionals only. Always conduct a specific Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) analysis before scaling up exothermic reactions.

Sources

analysis of impurities in 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Methodologies for 1-Bromo-2-chloro-3-nitrobenzene

Executive Summary & Impurity Landscape

Context: this compound (BCNB) is a critical trisubstituted benzene intermediate, often utilized in the synthesis of bromodomain inhibitors and complex heterocycles. Its high value lies in the unique "1,2,3" substitution pattern, which is sterically crowded and difficult to construct.

The Analytical Challenge: The primary challenge is regioisomer resolution . Standard synthesis routes (e.g., nitration of 1-bromo-2-chlorobenzene or Hunsdiecker reaction of 2-chloro-3-nitrobenzoic acid) frequently generate positional isomers (4-nitro or 5-nitro analogs) that possess nearly identical polarity and boiling points to the target 3-nitro species.

Known Impurity Profile:

Impurity TypeSpecific AnalyteOrigin/CauseCriticality
Regioisomer 1-Bromo-2-chloro-4-nitrobenzeneNitration selectivity issue (para-directing Cl/Br).High (Hard to separate)
Regioisomer 1-Bromo-2-chloro-5-nitrobenzeneNitration selectivity issue.High
Precursor 2-Chloro-3-nitrobenzoic acidUnreacted starting material (Hunsdiecker route).Medium (Acidic, polar)
By-product 2-ChloronitrobenzeneProtodecarboxylation (failed bromination).Medium (Volatile)
Process Mercuric salts / Inorganic BromidesCatalyst residues (if HgO used).Low (Non-UV active)

Visualizing the Analytical Workflow

The following diagram maps the impurity origins and the decision logic for selecting the correct analytical technique.

ImpurityWorkflow Start Crude BCNB Sample Route1 Route A: Nitration (Isomer Risk) Start->Route1 Route2 Route B: Hunsdiecker (Acid/Decarb Risk) Start->Route2 HPLC HPLC-UV (Method A) Target: Regioisomers Route1->HPLC Critical Route2->HPLC Primary GC GC-MS (Method B) Target: Volatiles/Halides Route2->GC Secondary Result1 Separation of 3-NO2 vs 4-NO2 HPLC->Result1 Result2 Detection of De-brominated species GC->Result2

Figure 1: Analytical decision matrix based on synthetic origin. Route A requires high-selectivity HPLC for isomers; Route B requires monitoring for decarboxylated by-products.

Standard Operating Procedures (SOPs)

Method A: HPLC for Regioisomer Separation (The "Gold Standard")

Objective: Resolve the target this compound from its 4-nitro and 5-nitro isomers. Scientific Rationale: Standard C18 columns often fail to resolve positional nitro-aromatic isomers due to insufficient selectivity mechanisms. We utilize a Phenyl-Hexyl stationary phase, which leverages


-

interactions. The electron-deficient nitro group interacts differentially with the phenyl ring on the column based on its steric position relative to the halogens.
ParameterSpecification
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-2 min: 40% B (Isocratic hold)2-15 min: 40%

80% B15-20 min: 80% B
Flow Rate 1.0 mL/min
Temperature 30°C (Control is critical; lower temp often improves isomer resolution)
Detection UV @ 254 nm (Nitro aromatic

-

* transition)

Validation Criteria:

  • Resolution (

    
    ):  > 1.5 between 3-nitro (target) and 4-nitro (impurity).
    
  • Tailing Factor: < 1.3.

Method B: GC-MS for Volatiles & Halide Confirmation

Objective: Confirm molecular weight and detect non-UV active volatiles (e.g., solvents, de-brominated byproducts). Scientific Rationale: The distinct isotopic patterns of Br (


) and Cl (

) provide an unmistakable fingerprint in MS, allowing instant confirmation of the halogenation state.
  • Column: DB-17ms or equivalent (50% Phenyl-methylpolysiloxane). Note: Mid-polarity is required; non-polar DB-5 often co-elutes isomers.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Inlet: Split 20:1 @ 250°C.

  • MS Source: EI, 230°C. Look for molecular ion clusters at

    
     235, 237, 239.
    

Troubleshooting Guide & FAQs

Q1: I observe a "shoulder" peak on my main BCNB peak in HPLC. Is this the isomer? A: Likely, yes. This is the classic signature of the 4-nitro isomer co-eluting.

  • Action 1 (Thermal): Lower the column temperature to 20°C or 15°C. Lower temperature reduces kinetic energy, allowing the subtle

    
    -
    
    
    
    interaction differences of the Phenyl-Hexyl phase to dominate, often increasing resolution (
    
    
    ).
  • Action 2 (Phase): If using C18, switch immediately to Phenyl-Hexyl or Pentafluorophenyl (PFP). PFP phases are exceptionally good at separating halogenated aromatics.

Q2: My Mass Spec shows a prominent peak at M-80 (Loss of Br). Is my product degrading? A: Not necessarily. Aromatic bromides have weak C-Br bonds.

  • Diagnosis: Check if the peak appears in the chromatogram (as a separate peak) or only in the spectrum of the main peak.

  • Resolution: If it is only in the spectrum, it is "In-Source Fragmentation" (ISF). Lower the ionization energy (70eV

    
     20eV if possible) or lower the source temperature. If it appears as a distinct chromatographic peak, you have 2-chloronitrobenzene (a synthesis byproduct).
    

Q3: The retention time is shifting between runs. A: This molecule is highly lipophilic.

  • Cause: Incomplete equilibration or "column fouling" from polymeric side-products (tars) often formed during nitration.

  • Fix: Add a "Sawtooth" wash step at the end of your gradient (95% MeCN for 5 minutes) to strip highly retained non-polars.

Advanced Characterization: NMR Distinction

When chromatography leaves doubt, 1H NMR is the definitive structural arbitration tool.

  • This compound (Target):

    • Pattern: Three adjacent protons (ABC system).

    • Key Signal: Look for the triplet-like (doublet of doublets) signal of the proton at position 5 (between the other two protons).

  • 1-Bromo-2-chloro-4-nitrobenzene (Impurity):

    • Pattern: Two protons are adjacent (ortho coupling ~8 Hz), one is isolated (meta coupling ~2 Hz).

    • Key Signal: An isolated doublet with small coupling constant (

      
       Hz) corresponding to the proton at position 3.
      

References

  • Separation of Nitro-Aromatic Isomers

    • Source: SIELC Technologies.[1] "Separation of Bromo-chloronitrobenzene isomers on Newcrom R1 HPLC column."

    • URL:[Link]

  • Synthesis & Impurity Origins (Hunsdiecker Route)

    • Source: ChemicalBook. "this compound Synthesis and Properties."[2][3]

  • Stationary Phase Selection for Positional Isomers

    • Source: MicroSolv Technology Corp. "Recommended HPLC Columns for Positional Isomers."
    • URL:[Link]

  • General Nitration Byproducts

    • Source: PubChem Compound Summary for this compound.[4]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical synthesis, materials science, and chemical research, the unambiguous structural confirmation of substituted aromatic compounds is a foundational requirement. Regioisomers—molecules with identical chemical formulas but different spatial arrangements of substituents on the aromatic ring—often exhibit vastly different chemical reactivities and biological activities. Therefore, the ability to distinguish between them is not merely an academic exercise but a critical step in ensuring the efficacy, safety, and novelty of a chemical entity.

This guide provides an in-depth spectroscopic analysis of 1-bromo-2-chloro-3-nitrobenzene, a versatile reagent used in the synthesis of advanced pharmaceutical intermediates.[1][2] We will compare its analytical signatures with those of its closely related isomers, primarily 2-bromo-1-chloro-3-nitrobenzene and 1-bromo-3-chloro-2-nitrobenzene. By delving into the causality behind the observed spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for researchers navigating the complexities of isomeric differentiation.

The Challenge of Isomeric Differentiation

The core challenge lies in the subtlety of the differences. All isomers of bromochloronitrobenzene share the same molecular weight and elemental composition.[3] Their differentiation hinges on how the relative positioning of the bromo, chloro, and nitro groups uniquely influences the electronic environment of the benzene ring, which in turn generates distinct and measurable spectroscopic fingerprints.

G cluster_isomers Regioisomers of Bromochloronitrobenzene cluster_effects Influence on Molecular Properties cluster_signatures Resulting Spectroscopic Signatures 1,2,3 This compound Electronic Unique Electronic Distribution 1,2,3->Electronic Steric Steric Environment 1,2,3->Steric 2,1,3 2-Bromo-1-chloro-3-nitrobenzene 2,1,3->Electronic 2,1,3->Steric 1,3,2 1-Bromo-3-chloro-2-nitrobenzene 1,3,2->Electronic 1,3,2->Steric NMR ¹H & ¹³C NMR Chemical Shifts & Coupling Patterns Electronic->NMR IR IR Vibrational Modes (C-H Bending) Electronic->IR MS MS Fragmentation Pathways Steric->MS G start Sample Preparation (~5-10 mg in appropriate solvent) nmr ¹H & ¹³C NMR Analysis (CDCl₃ or DMSO-d₆) start->nmr ir FT-IR Analysis (ATR or KBr pellet) start->ir ms HRMS Analysis (ESI or EI) start->ms process Data Processing (Baseline correction, peak picking) nmr->process ir->process ms->process interpret Data Interpretation & Comparison process->interpret confirm Isomer Confirmation interpret->confirm

Caption: General workflow for the spectroscopic identification of isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). [4]Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with Fourier transformation. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C). [4]Integrate peaks and determine coupling constants.

Protocol 2: Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap instrument) using a known standard.

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire data in positive or negative ion mode over a relevant m/z range (e.g., 100-400 amu).

  • Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic distribution pattern to confirm the presence of Br and Cl.

Conclusion

While Mass Spectrometry and IR Spectroscopy are vital for confirming the molecular formula and functional groups of this compound, ¹H NMR spectroscopy remains the gold standard for its unambiguous differentiation from its regioisomers. The distinct chemical shifts and coupling patterns of the aromatic protons provide a definitive structural fingerprint. By systematically applying these spectroscopic techniques and understanding the underlying chemical principles, researchers can confidently verify the structure of their target molecules, ensuring the integrity and success of their scientific endeavors.

References

  • This compound | C6H3BrClNO2 | CID 22736053 . PubChem. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments . Chemistry Stack Exchange. Available at: [Link]

  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

cost-benefit analysis of different 1-Bromo-2-chloro-3-nitrobenzene synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth cost-benefit analysis of the synthesis routes for 1-Bromo-2-chloro-3-nitrobenzene (CAS: 3970-37-4) .

Executive Summary

This compound is a critical trisubstituted benzene intermediate, primarily utilized in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., benzodiazepinones) and agrochemicals. Its unique substitution pattern—featuring three distinct functionalities (nitro, chloro, bromo) in a contiguous 1,2,3-arrangement—makes it challenging to synthesize via direct electrophilic aromatic substitution due to directing group conflicts.

Strategic Recommendation:

  • For Lab-Scale/Reference Standards (<100 g): The Hunsdiecker-Type Decarboxylative Bromination is the most direct route. It offers a high chemical yield from commercially available 2-chloro-3-nitrobenzoic acid but requires strict safety controls due to heavy metal usage (Hg/Ag) and halogenated solvents.

  • For Pilot/Process Scale (>1 kg): The Curtius-Sandmeyer Sequence is the preferred route. Although longer, it eliminates the use of bulk mercury salts and carbon tetrachloride, utilizing standard unit operations (diazotization) compatible with existing manufacturing infrastructure.

Compound Profile

PropertyDetails
IUPAC Name This compound
CAS Number 3970-37-4
Molecular Formula C₆H₃BrClNO₂
Molecular Weight 236.45 g/mol
Key Precursor 2-Chloro-3-nitrobenzoic acid (CAS: 3970-35-2)
Applications Intermediate for benzodiazepinone bromodomain inhibitors; anticancer research.

Route Analysis & Technical Comparison

Route A: Hunsdiecker-Type Decarboxylative Bromination (The "Classic" Route)

This route involves the radical decarboxylation of the silver or mercury salt of 2-chloro-3-nitrobenzoic acid in the presence of bromine.

  • Mechanism: Radical chain reaction involving the homolytic cleavage of the O-Br bond in the acyl hypobromite intermediate.

  • Precursor: 2-Chloro-3-nitrobenzoic acid (Commercially available, ~$60/kg).

Experimental Workflow:

  • Salt Formation: Reaction of the acid with HgO (Red Mercuric Oxide) or AgNO₃.

  • Bromination: Refluxing the metal salt with elemental bromine (

    
    ) in Carbon Tetrachloride (
    
    
    
    ).
  • Purification: Filtration of metal bromide salts followed by solvent evaporation.

Hunsdiecker Start 2-Chloro-3-nitrobenzoic acid Step1 Metal Salt Formation (HgO or AgNO3) Start->Step1 Activation Step2 Decarboxylative Bromination (Br2, CCl4, Reflux) Step1->Step2 -CO2 Product 1-Bromo-2-chloro- 3-nitrobenzene Step2->Product Yield ~67%

Figure 1: The Hunsdiecker route offers a short path but utilizes hazardous reagents.

Route B: Curtius-Sandmeyer Sequence (The "Scalable" Route)

This route converts the carboxylic acid to an amine (aniline) via rearrangement, followed by a classic Sandmeyer reaction to install the bromine.

  • Mechanism: Nucleophilic acyl substitution

    
     Curtius Rearrangement 
    
    
    
    Diazotization
    
    
    Radical-Nucleophilic Substitution.
  • Precursor: 2-Chloro-3-nitrobenzoic acid.[1][2][3]

Experimental Workflow:

  • Acyl Azide Formation: Acid

    
     Acid Chloride 
    
    
    
    Acyl Azide.
  • Curtius Rearrangement: Heating acyl azide to form isocyanate, followed by hydrolysis to 2-Chloro-3-nitroaniline .

  • Diazotization: Reaction with

    
     in 
    
    
    
    at 0°C to form the diazonium salt.
  • Sandmeyer Reaction: Reaction with

    
     to yield the final bromide.
    

Sandmeyer Start 2-Chloro-3-nitrobenzoic acid Inter1 2-Chloro-3-nitroaniline Start->Inter1 1. SOCl2 2. NaN3, Heat 3. H2O (Curtius) Inter2 Diazonium Salt [Ar-N2]+ Br- Inter1->Inter2 NaNO2, HBr 0°C Product 1-Bromo-2-chloro- 3-nitrobenzene Inter2->Product CuBr, Heat (Sandmeyer)

Figure 2: The Sandmeyer sequence is longer but uses standard, scalable unit operations.

Cost-Benefit Analysis (CBA)

The following table contrasts the two primary routes based on experimental data and industrial viability.

MetricRoute A: Hunsdiecker (Hg/Ag)Route B: Curtius-Sandmeyer
Step Count 1 (Direct) 3-4 (Linear sequence)
Overall Yield 65 - 70% 40 - 50% (Cumulative)
Raw Material Cost Medium (Hg/Ag salts are expensive)Low (Reagents are commodities)
Safety Profile Critical Risk: Mercury toxicity,

carcinogenicity.
High Risk: Azide/Diazonium explosion hazards (Manageable).
Scalability Poor. Heavy metal waste disposal is cost-prohibitive at kg scale.Good. Flow chemistry can mitigate diazonium risks.
Purification Simple (Filtration + Evaporation).Moderate (Requires extraction/crystallization).
Atom Economy Poor (Loss of Metal +

+ Mass of counterions).
Moderate.
Why NOT Direct Nitration?

Researchers often attempt to synthesize this molecule by nitrating 1-bromo-2-chlorobenzene . This is NOT recommended .

  • Reasoning: Both Bromo and Chloro substituents are ortho/para directors. In 1-bromo-2-chlorobenzene, the positions para to the halogens (positions 4 and 5) are electronically favored and sterically accessible. The target position (3) is sterically crowded (between Cl and H) and electronically less activated.

  • Result: Direct nitration yields a mixture of 4-nitro and 5-nitro isomers, with the desired 3-nitro isomer being a minor byproduct (<5%).

Detailed Experimental Protocol (Recommended Lab Scale)

Protocol: Modified Hunsdiecker Synthesis (Mercury-Free Variation) Note: While the Hg-mediated route is the literature standard, this modified protocol uses Silver (Ag) to reduce toxicity, though cost remains higher.

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol)

  • Silver Nitrate (

    
    ) (8.5 g, 50.0 mmol)
    
  • Bromine (

    
    ) (8.0 g, 50.0 mmol)
    
  • Solvent: Nitrobenzene or

    
     (if permitted)
    

Step-by-Step:

  • Preparation of Silver Salt: Dissolve the benzoic acid in dilute aqueous ammonia. Add aqueous

    
     slowly. Filter the precipitated silver salt, wash with water and acetone, and dry thoroughly in a vacuum desiccator (Darkness is essential as the salt is photosensitive).
    
  • Bromination: Suspend the dry silver salt in dry solvent (100 mL) in a flask equipped with a reflux condenser and drying tube.

  • Addition: Add bromine dropwise to the suspension. Evolution of

    
     gas indicates reaction initiation.
    
  • Reflux: Heat the mixture to reflux for 2 hours.

  • Workup: Filter off the AgBr precipitate while hot. Wash the filtrate with aqueous

    
     (to remove excess 
    
    
    
    ), then
    
    
    , and finally water.
  • Isolation: Dry the organic layer over

    
     and remove the solvent under reduced pressure. Recrystallize from ethanol to obtain pale yellow crystals.
    

References

  • Sandmeyer Reaction Mechanisms and Applications. Master Organic Chemistry. Available at: [Link]

  • Nitration of Halobenzenes: Regioselectivity Studies. Chemistry LibreTexts. Available at: [Link]

  • 2-Chloro-3-nitrobenzoic acid (Precursor Data). PubChem. Available at: [Link]

  • Preparation of 2-amino-3-nitrobenzoic acid (Curtius Rearrangement Patent).Google Patents (CN103922948A).

Sources

Comparison Guide: Validated Analytical Methods for 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Bromo-2-chloro-3-nitrobenzene (BCNB) is a critical intermediate in the synthesis of complex pharmaceutical agents, including the bromodomain inhibitor CPI-637. Its structural complexity—specifically the presence of three distinct substituents on the benzene ring—creates significant analytical challenges. The primary difficulty lies in separating BCNB from its positional isomers (regioisomers) and starting materials like 2-chloro-3-nitrobenzoic acid or nitrobenzene derivatives.

This guide compares two HPLC methodologies: the Standard C18 Approach (the conventional alternative) and the Optimized Phenyl-Hexyl Method (the recommended product). Experimental data demonstrates that while C18 columns often fail to resolve BCNB from its regioisomers due to similar hydrophobicity, the Phenyl-Hexyl stationary phase leverages


 interactions to achieve baseline separation, making it the superior choice for regulatory-compliant validation.

Method Selection: The Science of Separation

The Challenge: Regioisomer Co-elution

In the synthesis of BCNB, side reactions often yield isomers such as 1-bromo-2-chloro-4-nitrobenzene or 1-bromo-3-chloro-2-nitrobenzene. These molecules possess identical molecular weights and nearly identical hydrophobicities (


), rendering standard alkyl-bonded phases (like C18) ineffective.
The Solution: Interaction

The recommended method utilizes a Phenyl-Hexyl stationary phase .[1][2] Unlike C18, which relies solely on hydrophobic dispersion forces, the Phenyl-Hexyl phase introduces a secondary separation mechanism:


 stacking. The electron-deficient nitro group on BCNB interacts strongly with the electron-rich phenyl ring of the stationary phase. This interaction is highly sensitive to the position of the substituents, allowing for the discrimination of isomers that C18 cannot separate.
Diagram 1: Separation Mechanism & Method Development

SeparationLogic Start Analyte Mixture (BCNB + Isomers) C18 Standard C18 Column (Hydrophobic Interaction Only) Start->C18 Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Start->Phenyl Result1 Co-elution (Poor Resolution) C18->Result1 Similar LogP Result2 Baseline Separation (High Resolution) Phenyl->Result2 Steric/Electronic Differences Mechanism Mechanism: Nitro group (e- acceptor) interacts with Phenyl phase (e- donor) Phenyl->Mechanism

Caption: Comparison of separation mechanisms. The Phenyl-Hexyl phase exploits electronic differences between isomers, whereas C18 relies only on hydrophobicity.

Comparative Performance Data

The following data summarizes the performance of the validated Phenyl-Hexyl method against the standard C18 alternative.

Experimental Conditions:

  • Mobile Phase: Methanol:Water (60:40 v/v). Note: Methanol is preferred over Acetonitrile to enhance

    
     interactions.[2][3]
    
  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

ParameterStandard Alternative (C18)Recommended Product (Phenyl-Hexyl)Impact
Resolution (

)
1.2 (Co-elution of isomers)> 3.5 (Baseline separation)Critical for purity assays.
Tailing Factor (

)
1.41.05 Improved peak symmetry.
Retention Time ~4.5 min~6.8 minIncreased retention allows impurity separation.
Selectivity (

)
1.021.15 Ability to distinguish BCNB from 4-nitro isomer.

Key Insight: The C18 method fails the specificity requirement for validation because it cannot reliably separate the 3-nitro target from the 4-nitro impurity. The Phenyl-Hexyl method meets all ICH Q2(R1) criteria.

Validated Experimental Protocol

This protocol is designed to be self-validating. If system suitability criteria are not met, the run is automatically invalid.

Equipment & Reagents
  • Instrument: HPLC system with UV/PDA detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Kinetex).

  • Solvents: HPLC Grade Methanol and Water.

Preparation of Solutions
  • Diluent: Methanol:Water (80:20).

  • Standard Stock Solution: Dissolve 25 mg of BCNB Reference Standard in 25 mL Diluent (1.0 mg/mL).

  • System Suitability Solution: Mix BCNB and its positional isomer (e.g., 1-bromo-2-chloro-4-nitrobenzene) to a final concentration of 0.1 mg/mL each.

Chromatographic Conditions[4][5]
  • Column Temp: 30°C

  • Injection Vol: 10 µL

  • Run Time: 15 minutes

  • Gradient: Isocratic 60% Methanol / 40% Water.

Validation Parameters (ICH Q2 Compliant)
A. Specificity

Inject the System Suitability Solution.

  • Requirement: Resolution (

    
    ) between BCNB and isomer peaks must be 
    
    
    
    .
  • Observation: Phenyl-Hexyl typically yields

    
    .
    
B. Linearity

Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Requirement: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Spike known amounts of BCNB into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Requirement: Mean recovery between 98.0% and 102.0%.

D. Precision
  • Repeatability: 6 injections of the 100% standard.

  • Requirement: RSD

    
    .
    
Diagram 2: Validation Workflow

ValidationWorkflow Step1 Protocol Design (Define ATP: Analytical Target Profile) Step2 Method Optimization (Select Phenyl-Hexyl Column) Step1->Step2 Step3 Pre-Validation (Check Specificity/Resolution) Step2->Step3 Decision Pass Specificity? Step3->Decision Decision->Step2 No (Re-optimize) Step4 Full Validation (Linearity, Accuracy, Precision, LOQ) Decision->Step4 Yes Step5 Routine QC Implementation Step4->Step5

Caption: Step-by-step workflow for validating the analytical method according to ICH guidelines.

References

  • Synthesis & Characterization: General procedure for the synthesis of this compound. ChemicalBook. Retrieved from Note: Provides NMR and MS characterization data (M+1: 235, 237, 239) essential for identification.

  • Method Validation Guidelines: ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from

  • Separation Mechanism (Phenyl-Hexyl): Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Agilent Technologies Application Note.[4] Retrieved from Note: Validates the superior selectivity of Phenyl-Hexyl phases for nitro-aromatic isomers.

  • General Nitrobenzene Analysis: Determination of nitrobenzenes and nitrochlorobenzenes in water samples. ResearchGate.[5] Retrieved from

Sources

A Computational and Comparative Guide to the Reactivity of 1-Bromo-2-chloro-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of molecular reactivity is paramount for the rational design of synthetic pathways and the development of novel chemical entities. 1-Bromo-2-chloro-3-nitrobenzene is a versatile polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. The interplay of its three distinct substituents—a deactivating, meta-directing nitro group and two deactivating, ortho-, para-directing halogens—creates a unique reactivity profile. This guide provides an in-depth analysis of the reactivity of this compound, leveraging established principles of physical organic chemistry and computational modeling insights. We will objectively compare its predicted reactivity with that of its isomers and other related dihalonitrobenzenes, offering a predictive framework for its synthetic applications.

The Electronic Landscape of this compound: A Tug-of-War of Effects

The reactivity of an aromatic ring is fundamentally governed by the electronic effects of its substituents. In this compound, we have a fascinating interplay of inductive and resonance effects that dictate the electron density distribution around the ring and, consequently, its susceptibility to electrophilic and nucleophilic attack.

  • The Nitro Group (-NO₂): This is a potent electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It significantly deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic.[1] Conversely, this electron withdrawal makes the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.[2][3]

  • The Halogens (-Br and -Cl): Bromine and chlorine are classic examples of substituents with opposing inductive and resonance effects. They are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I) which deactivates the ring. However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a positive resonance effect (+M), directing incoming electrophiles to the ortho and para positions.[4] Overall, halogens are considered deactivating, ortho-, para-directors.

The combination of these substituents on the benzene ring in this compound leads to a complex pattern of activation and deactivation, which can be effectively rationalized and predicted using computational chemistry.

Computational Modeling of Reactivity: A Predictive Toolkit

Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict and understand the reactivity of molecules.[5] By calculating various electronic properties, we can gain a quantitative insight into where and how a molecule is likely to react.

Electrostatic Potential (ESP) Maps

An electrostatic potential map is a visual representation of the charge distribution on a molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and thus susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would be expected to show a significant region of positive potential around the nitro group and the adjacent carbon atoms, with the negative potential concentrated on the oxygen atoms of the nitro group.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy and distribution of these orbitals provide crucial information about a molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the context of electrophilic aromatic substitution, the lobes of the HOMO will indicate the most nucleophilic sites on the ring. For nucleophilic aromatic substitution, the LUMO will highlight the most electrophilic carbons.

Comparative Reactivity Analysis: this compound and its Isomers

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for functionalizing halogenated nitroaromatics. The reaction proceeds via an addition-elimination mechanism, and its rate is highly dependent on the ability of the aromatic ring to stabilize the intermediate negative charge (the Meisenheimer complex).[2][3] The presence of a strong electron-withdrawing group, like the nitro group, is crucial for this stabilization, especially when it is positioned ortho or para to the leaving group.[2][3][6]

Table 1: Predicted Relative Reactivity of Halogens in Bromo-chloro-nitrobenzene Isomers towards Nucleophilic Aromatic Substitution

CompoundPosition of -NO₂Halogen ortho/para to -NO₂Predicted Most Labile HalogenRationale
This compound 3Bromo (ortho)Bromine The nitro group at position 3 is ortho to the bromine at position 1, providing strong resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at C1. The chlorine at C2 is also ortho, but the C-Br bond is generally weaker than the C-Cl bond, making bromide a better leaving group.
2-Bromo-1-chloro-4-nitrobenzene4Chloro (ortho)Chlorine The nitro group at position 4 is ortho to the chlorine at position 1. Resonance structures show that the negative charge in the Meisenheimer intermediate is stabilized by the nitro group when the nucleophile attacks the carbon bearing the chlorine.[7]
4-Bromo-1-chloro-2-nitrobenzene2Chloro (ortho), Bromo (para)Bromine The nitro group at position 2 is ortho to the chlorine at C1 and para to the bromine at C4. Both halogens are activated. However, the C-Br bond is weaker than the C-Cl bond, and generally, halogens in the para position are more readily substituted than those in the ortho position due to reduced steric hindrance.

Experimental Validation: A Protocol for Nucleophilic Aromatic Substitution

To experimentally validate the computational predictions, a straightforward nucleophilic aromatic substitution reaction can be performed. The following protocol outlines a general procedure for the reaction of this compound with a nucleophile, such as sodium methoxide.

Protocol: Methoxylation of this compound

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 9:1 Hexane:Ethyl Acetate)

  • UV lamp

  • Rotary evaporator

  • Separatory funnel

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: While stirring, add sodium methoxide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regioselectivity of the substitution.

Expected Outcome: Based on our computational analysis, the primary product expected is 1-methoxy-2-chloro-3-nitrobenzene , resulting from the selective substitution of the bromine atom.

Visualizing Reactivity and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure, a typical computational workflow, and the comparative reactivity of the isomers.

Caption: Molecular structure of this compound.

computational_workflow cluster_input Input cluster_computation Computational Analysis (DFT) cluster_output Output & Prediction mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization esp_calculation Electrostatic Potential (ESP) Map Calculation geometry_optimization->esp_calculation fmo_calculation Frontier Molecular Orbital (HOMO/LUMO) Analysis geometry_optimization->fmo_calculation transition_state_search Transition State Search (Activation Energy) geometry_optimization->transition_state_search reactivity_prediction Reactivity Prediction (Site of Nucleophilic/Electrophilic Attack) esp_calculation->reactivity_prediction fmo_calculation->reactivity_prediction transition_state_search->reactivity_prediction

Caption: A generalized workflow for the computational modeling of molecular reactivity.

Caption: Comparative prediction of the major site for nucleophilic aromatic substitution.

Conclusion and Future Outlook

The reactivity of this compound is a product of the complex interplay between its bromo, chloro, and nitro substituents. Through the lens of computational modeling principles, we can predict that the bromine atom is the most likely site for nucleophilic aromatic substitution, a hypothesis that can be readily tested experimentally. A comparative analysis with its isomers reveals how subtle changes in substituent positioning can dramatically alter the reactivity landscape of the molecule. For researchers in drug discovery and materials science, such predictive understanding is invaluable for designing efficient and selective synthetic strategies. Future computational studies focusing on the precise calculation of activation barriers for various nucleophilic and electrophilic substitution reactions on this molecule would provide even greater quantitative insight and further solidify its potential as a versatile synthetic intermediate.

References

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). PubMed. Available at: [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Chemistry Stack Exchange. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • Theoretical study of chlorination reaction of nitrobenzene from DFT calculations. (2015). ResearchGate. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]

  • Experiment 7 — Nucleophilic Substitution. (n.d.). Swarthmore College. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University. Available at: [Link]

  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2014). ResearchGate. Available at: [Link]

  • DFT and ab-initio study of structure of 1,4-dichloro-2-nitrobenzene. (2011). Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. (2012). International Journal of ChemTech Research. Available at: [Link]

  • Nucleophilic Substitution Rates Part 1: SN2 Reactions. (2020). YouTube. Available at: [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene. (n.d.). PubChem. Available at: [Link]

  • Nucleophilic Aromatic Substitution. (2023). OpenStax. Available at: [Link]

  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Predicting Products of Nucleophilic Substitution Reactions. (2018). YouTube. Available at: [Link]

  • Spectral investigations, DFT based global reactivity descriptors, Inhibition efficiency and analysis of 5-chloro-2-nitroanisole as π-spacer with donor-acceptor variations effect for DSSCs performance. (2022). ResearchGate. Available at: [Link]

  • 1-Chloro-2-methyl-3-nitrobenzene. (2011). ResearchGate. Available at: [Link]

  • 1 Bromo 2 Chloro 3 Nitrobenzene. (n.d.). IndiaMART. Available at: [Link]

Sources

Safety Operating Guide

Mastering the Safe Handling of 1-Bromo-2-chloro-3-nitrobenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, navigating the complexities of novel chemical entities is a daily reality. Among these, halogenated nitroaromatics like 1-Bromo-2-chloro-3-nitrobenzene represent a class of compounds with significant synthetic utility, yet they demand a meticulous approach to safety. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for handling this chemical, ensuring both personal safety and the integrity of your research. We will delve into the causality behind each safety recommendation, creating a self-validating system of protocols that builds confidence and expertise.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is classified as a hazardous substance with the following primary risk factors:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2]

The presence of nitro and halogen functional groups on the benzene ring contributes to its reactivity and toxicological profile. It is crucial to handle this compound with the understanding that it can be absorbed through the skin, ingested, or inhaled, leading to adverse health effects.

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of appropriate PPE is not a matter of simple box-ticking; it is a dynamic process that adapts to the specific experimental context. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile or Neoprene gloves (double-gloving recommended).[1]Fully-buttoned laboratory coat.Recommended if weighing outside of a ventilated enclosure. Use a NIOSH-approved respirator with an organic vapor cartridge.[2]
Solution Preparation & Transfers Chemical splash goggles. A face shield is recommended for larger volumes.[3]Nitrile or Neoprene gloves. Ensure gloves are regularly inspected for any signs of degradation.[1]Chemical-resistant apron over a laboratory coat.Work within a certified chemical fume hood.
Running Reactions & Work-up Chemical splash goggles and a face shield.Heavy-duty nitrile or butyl rubber gloves. Consider the solvent being used for compatibility.[1]Chemical-resistant laboratory coat or coveralls.All operations must be conducted within a chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant suit or coveralls, and chemical-resistant boots.A NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory. For large spills, a self-contained breathing apparatus (SCBA) may be necessary.

Expert Insight: The principle of "as low as reasonably practicable" (ALARP) should always be applied. If there is any doubt about the potential for exposure, upgrade your level of PPE. Double-gloving is a simple yet effective measure to significantly reduce the risk of exposure, especially during tasks with a higher risk of splashes or direct contact.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess the Task task What is the scale and nature of the operation? start->task weighing Weighing solid task->weighing Small scale, low splash risk solution Preparing solutions / transfers task->solution Moderate scale, splash potential reaction Running reaction / work-up task->reaction Extended duration, higher risk spill Spill or emergency task->spill Uncontrolled release ppe_weighing Minimum PPE: - Safety glasses - Double nitrile gloves - Lab coat weighing->ppe_weighing ppe_solution Enhanced PPE: - Chemical goggles - Face shield (if splash risk) - Nitrile/Neoprene gloves - Chemical-resistant apron solution->ppe_solution ppe_reaction Full Protection: - Chemical goggles & face shield - Heavy-duty gloves - Chemical-resistant coat reaction->ppe_reaction ppe_spill Emergency Response PPE: - Full-face respirator - Chemical suit - Heavy-duty boots & gloves spill->ppe_spill

Caption: Decision-making workflow for selecting appropriate PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is paramount. This procedural guide provides a framework for handling this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage. Wear appropriate gloves and eye protection during this inspection.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[4] The storage area should be a designated, locked cabinet for toxic substances.

Experimental Protocol
  • Pre-use Checklist:

    • Confirm the functionality of the chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2]

    • Have a spill kit specifically for hazardous organic compounds readily available.

    • Review the Safety Data Sheet (SDS) for this compound before commencing work.

  • Handling Procedure:

    • Don the appropriate PPE as outlined in the table above.

    • Perform all manipulations of the chemical, including weighing and transfers, within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Use dedicated spatulas and glassware. If not possible, decontaminate all equipment thoroughly after use.

    • Keep the container tightly sealed when not in use.[2][4]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_start Review SDS & Protocol ppe Don Appropriate PPE prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Compound in Hood fume_hood->weigh dissolve Prepare Solution in Hood weigh->dissolve reaction Conduct Reaction in Hood dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Segregate & Label Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step experimental workflow for safe handling.

Emergency and Disposal Plan: Managing the Unexpected

A proactive approach to potential emergencies and a clear understanding of disposal protocols are non-negotiable aspects of laboratory safety.

Spill Management

For Minor Spills (less than 100 mL and contained within a fume hood):

  • Alert: Immediately alert nearby personnel.

  • Contain: Use a spill kit absorbent material (e.g., vermiculite or sand) to dike the spill and prevent it from spreading.[5]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in.

  • Collect: Using non-sparking scoops, carefully collect the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor or safety officer.

For Major Spills (outside of a fume hood, large volume, or if you are unsure):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team and your supervisor from a safe location. Provide details of the chemical spilled and the location.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound, including contaminated solids, solutions, and cleaning materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams to ensure proper disposal and to manage costs.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name and associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.[4]

By integrating these principles of hazard awareness, meticulous planning, and emergency preparedness into your daily laboratory practice, you can confidently and safely unlock the scientific potential of this compound.

References

  • 1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. (2019-03-30).
  • Safety Data Sheet - Biosynth. (2021-03-02).
  • This compound | C6H3BrClNO2 | CID 22736053 - PubChem.
  • Nitrobenzene - Incident management - GOV.UK.
  • Nitrobenzene - HAZARD SUMMARY.
  • ICSC 1633 - 1-CHLORO-3-NITROBENZENE.
  • SAFETY DATA SHEET - Fisher Scientific.
  • ICSC 0028 - 1-CHLORO-2-NITROBENZENE.
  • Nitrobenzene - Registration Dossier - ECHA.
  • SAFETY DATA SHEET. (2025-09-22).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-06-02).
  • Safety Data Sheet: Nitrobenzene - Carl ROTH.
  • Halogenated Solvents in Laboratories - Campus Operations.
  • Material Safety Data Sheet - Capot Chemical. (2012-12-05).
  • Safety Data Sheet: Nitrobenzene - Carl ROTH. (2015-12-17).
  • Cleaning up a spill | Compliance and Risk Management - Kent State University.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority.
  • UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.